Cabazitaxel-d6

Catalog No.
S548459
CAS No.
M.F
C45H57NO14
M. Wt
842.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabazitaxel-d6

Product Name

Cabazitaxel-d6

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C45H57NO14

Molecular Weight

842.0 g/mol

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9D3,10D3

InChI Key

BMQGVNUXMIRLCK-YHVGWTKXSA-N

SMILES

Array

Synonyms

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-(dimethoxy-d6)-4a,8,13,13-tetramethyl-5-ox

Analytical Methods & Applications of Deuterated Taxanes

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated internal standards are crucial in bioanalysis for quantifying compounds like taxanes (e.g., paclitaxel, docetaxel) using mass spectrometry. The ideal standard is a deuterated version of the analyte itself, which co-elutes during chromatography and corrects for variability in extraction and ionization [1].

The table below summarizes the core applications and analytical principles based on the search results.

Application / Aspect Description Key Points from Literature
General Bioanalysis Use of deuterated internal standards for Mass Spectrometry (MS) quantification [1]. Corrects for extraction recovery, HPLC injection variability, ionization efficiency; ensures robustness and high throughput [1].
Historical Method for Taxane Quantitation Tandem Mass Spectrometry (MS/MS) for taxanes in Taxus brevifolia [2]. Quantitation of taxol, cephalomannine, baccatin III; internal standard method offered best precision, ~17% relative standard deviation at low picomole levels [2].
Innovative Deuteration Technology Iterative continuous-flow H/D Exchange (HDE) for high-purity deuteration [3]. Enables high isotopic purity (>95%), site-selective or perdeuteration; uses Ru/C catalyst and D₂O; applicable to complex molecules like APIs [3].
Novel Internal Standards for HDX-MS Imidazolium-based Internal Exchange Reporters (IERs) for Hydrogen-Deuterium Exchange MS [4]. Set of 8 standards with single exchangeable sites; enables cross-experiment comparisons for protein dynamics studies (note: not taxane-specific) [4].

Experimental Protocols from Current Research

Here are detailed methodologies based on the most relevant and recent studies.

Protocol 1: Iterative Continuous-Flow H/D Exchange for High-Purity Deuteration [3]

This 2025 protocol is designed for regioselective deuteration or perdeuteration with high isotopic purity.

  • Objective: Site-selective or full deuteration of organic compounds, including complex APIs and building blocks.
  • Setup: Uses an H-Cube Pro or H-Cube Mini Plus system.
  • Catalyst: Commercially available Ruthenium on Charcoal (Ru/C) packed in a 30 mm CatCart [3].
  • Deuterium Source: Heavy water (D₂O) loaded in the reservoir for in-line electrolytic generation of D₂ gas [3].
  • Procedure:
    • The substrate is dissolved in THF and pumped through the catalyst-packed reactor.
    • For iterative runs, the system is set to recirculation mode by connecting the outlet back to the inlet.
    • The reaction progress is monitored by at-line ESI-MS analysis.
    • The temperature is used to control regioselectivity (precise deuteration vs. perdeuteration) [3].
  • Key Advantages:
    • Safety: Avoids direct handling of high-pressure D₂ gas.
    • Isotopic Purity: Achieves >95% deuterium incorporation.
    • Scalability: Can be run from milligram to gram scales.
Protocol 2: Historical Tandem Mass Spectrometry for Taxane Quantitation [2]

This foundational 1994 method details the analysis of taxanes, which is the inverse application of using a deuterated standard for quantification.

  • Objective: Quantitative determination of taxol, cephalomannine, and baccatin III in plant extracts.
  • Analytical Technique: Tandem Mass Spectrometry (MS/MS) with Desorption Chemical Ionization.
  • Internal Standard: Trideuterated 10-acetyltaxol was used for the most precise method [2].
  • Quantitation Method: The method of standard addition was used for simultaneous determination, while the internal standard method provided superior precision [2].
  • Performance: Analysis time was under five minutes per sample, with quantitation at the low picomole level [2].

Experimental Workflow Diagrams

The following diagrams outline the core workflows for the continuous-flow deuteration and the analytical process using internal standards.

Start Start P1 Prepare substrate solution Start->P1 End Deuterated Product P2 Load D₂O and Ru/C catalyst P1->P2 P3 Pump solution through reactor P2->P3 P4 In-line generation of D₂ gas P3->P4 P5 H/D Exchange on catalyst P4->P5 P6 Recirculate solution? P5->P6 P7 At-line ESI-MS monitoring P6->P7 Yes P8 Collect product P6->P8 No P7->P3 P8->End

Diagram 1: Iterative continuous-flow H/D exchange workflow for high-purity deuterated compounds [3].

Start Start A1 Add deuterated internal standard to sample Start->A1 End Quantitative MS Result A2 Sample Preparation & Extraction A1->A2 A3 HPLC Separation A2->A3 A4 MS Detection & Signal Comparison A3->A4 A5 Data Analysis A4->A5 A5->End

Diagram 2: General bioanalysis workflow using a deuterated internal standard for MS quantification [1].

Research Gaps and How to Proceed

The search results reveal a gap between deuteration methods and the specific application to taxane internal standards.

  • Available Information: The iterative continuous-flow HDE protocol [3] is a powerful, modern method that could be directly applied to synthesizing deuterated taxane standards. The historical MS method [2] confirms the long-standing utility of such standards.
  • Missing Information: No source was found that provides a specific, step-by-step protocol for synthesizing a deuterated taxane (like d3-paclitaxel) or a consolidated table of quantitative data (e.g., exact m/z values, retention times, extraction recoveries) for different deuterated taxane standards.

To deepen your research, I suggest:

  • Search specialized databases like SciFinder or Reaxys using specific terms like "deuterated paclitaxel synthesis" or "d3-docetaxel internal standard".
  • Consult chemical vendor catalogs (e.g., Cayman Chemical, Sigma-Aldrich, MedKoo Biosciences) for commercially available deuterated taxane standards, which often provide datasheets with analytical information.
  • Focus on recent review articles in journals like Nature Reviews Chemistry or Chemical Society Reviews covering deuterium in drug discovery and development.

References

Cabazitaxel-d6 MDL number MFCD21363541

Author: Smolecule Technical Support Team. Date: February 2026

Supplier and Pricing Information

The table below provides a snapshot of available suppliers and pricing for researchers. Prices are typically for a 1 mg quantity.

Manufacturer/Supplier Product Number Price (1 mg)
TRC [1] C046502 $245
Medical Isotopes, Inc. [1] D18877 $490
US Biological [1] 005485 $531
MedChemExpress (MCE) [2] HY-15459S Quote upon request
BOC Sciences [3] BLP-002123 Quote upon request

Physical and Chemical Properties

Understanding the physicochemical properties of Cabazitaxel-d6 is crucial for handling and experimental design.

Property Value / Description
Appearance White to off-white solid powder [1] [4] [3]
Melting Point 151-158 °C [1] [5] [3]
Storage -20°C freezer [1] [5] [4]
Solubility Soluble in DMSO (slightly), Methanol (slightly) [1] [5] [3]
Density 1.3±0.1 g/cm³ [4] [3]
Boiling Point 870.7±65.0 °C at 760 mmHg [4] [3]

Biological Role and Experimental Context

This compound itself is a chemical tracer, but its utility derives from the biological activity of its parent compound, Cabazitaxel.

  • Mechanism of Action of Parent Compound: Cabazitaxel is a microtubule inhibitor. It binds to the β-subunit of tubulin, stabilizing microtubules and preventing their disassembly. This action disrupts the normal mitotic process, leading to cell cycle arrest in the G2/M phase and ultimately inhibiting tumor cell proliferation [6].
  • Primary Application of this compound: It is intended for use as an internal standard in quantitative analysis by GC-MS or LC-MS, ensuring accurate measurement of Cabazitaxel levels in biological samples during drug development and pharmacokinetic studies [5] [4].

The following diagram illustrates the mechanism of action of the parent drug, Cabazitaxel, which is the context in which the deuterated standard is used.

G Cabazitaxel Mechanism of Action Cabazitaxel Cabazitaxel Binds to\nβ-tubulin subunit Binds to β-tubulin subunit Cabazitaxel->Binds to\nβ-tubulin subunit Action Microtubule Microtubule CellDivision CellDivision Apoptosis Apoptosis Start Start->Cabazitaxel Administers Stabilizes\nMicrotubules Stabilizes Microtubules Binds to\nβ-tubulin subunit->Stabilizes\nMicrotubules Result Inhibits Microtubule\nDepolymerization Inhibits Microtubule Depolymerization Stabilizes\nMicrotubules->Inhibits Microtubule\nDepolymerization Effect Mitotic Spindle\nCannot Form Mitotic Spindle Cannot Form Inhibits Microtubule\nDepolymerization->Mitotic Spindle\nCannot Form Disrupts Cell Cycle Arrest\n(G2/M Phase) Cell Cycle Arrest (G2/M Phase) Mitotic Spindle\nCannot Form->Cell Cycle Arrest\n(G2/M Phase) Causes Inhibition of Tumor\nCell Proliferation Inhibition of Tumor Cell Proliferation Cell Cycle Arrest\n(G2/M Phase)->Inhibition of Tumor\nCell Proliferation Leads to Induces Tumor\nCell Death (Apoptosis) Induces Tumor Cell Death (Apoptosis) Inhibition of Tumor\nCell Proliferation->Induces Tumor\nCell Death (Apoptosis) Outcome

Cabazitaxel induces cell death by stabilizing microtubules and disrupting cell division. [2] [4] [6]

Experimental Protocols and Handling

Solubility and Stock Solution Preparation [2] [4]

  • Solvent: DMSO is commonly used. A typical stock concentration is 100 mg/mL, which equals approximately 118.77 mM.
  • Storage: Aliquot and store stock solutions at -80°C for 6 months or -20°C for 1 month to prevent inactivation from repeated freeze-thaw cycles.

In Vivo Dosing Formulations (for the parent compound) [4] The table below lists example formulations for animal studies. These protocols are for reference with the unlabeled Cabazitaxel and highlight the complexity of working with such compounds.

Formulation Name Composition (Volume Ratio)
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
Injection 3 DMSO : Corn Oil = 10 : 90
Oral 1 Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na)

Key Information for Researchers

  • Isotopic Purity: When ordering, note the isotopic purity. It is available at different grades, such as ~90% and 97.90% [1] [2]. The required purity depends on the sensitivity and specificity demands of your analytical method.
  • Handling Precautions: As a controlled substance, it is not for human or veterinary use and is restricted to research laboratories [2]. Always follow your institution's safety guidelines.
  • Metabolism Studies: The parent drug, Cabazitaxel, is primarily metabolized in the liver by the CYP3A4 and CYP3A5 enzymes [6]. Researchers using this compound to study metabolism should be aware of potential drug interactions involving these cytochrome P450 enzymes.

References

deuterium labeled cabazitaxel stability study

Author: Smolecule Technical Support Team. Date: February 2026

Technical Context and Available Data

Deuterated cabazitaxel is primarily used as an internal standard in bioanalytical methods due to its nearly identical chemical properties to non-deuterated cabazitaxel, which improves quantification accuracy [1].

The table below summarizes the available information:

Aspect Available Information & Context
Primary Use Internal Standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1].
Quantitative Stability Data Not publicly available in searched literature.
Related Stability Data Conventional cabazitaxel (Jevtana) concentrate-solvent mixture is stable for 2 weeks when stored at 3-5°C [2].
Analytical Protocol (LC-MS/MS) Validated method for quantifying cabazitaxel in human plasma using deuterated cabazitaxel as internal standard [1].

Experimental Protocol: LC-MS/MS Quantification

This detailed methodology for quantifying cabazitaxel in human plasma highlights the critical role of the deuterated internal standard [1].

  • 1. Sample Preparation: A simple liquid-liquid extraction is performed on 100 μL aliquots of lithium heparinized human plasma. The process involves adding 20 μL of 4% ammonium hydroxide, 100 μL of acetonitrile, and 1 mL of n-butylchloride for extraction and cleaning.
  • 2. Internal Standard: Deuterated cabazitaxel is added to the sample at the beginning of the preparation process to correct for losses during extraction and variations in instrument response.
  • 3. Chromatography: Separation is achieved on a reversed-phase C18 column with a gradient of acetonitrile at a flow rate of 0.20 mL/min. The total cycle time is 5 minutes, with cabazitaxel eluting at 3.0 minutes.
  • 4. Mass Spectrometry Detection: Detection uses Multiple Reaction Monitoring (MRM). The transitions are set at:
    • Cabazitaxel: 836 > 555 (m/z)
    • Deuterated Cabazitaxel (Internal Standard): 842 > 561 (m/z)
  • 5. Method Validation: The assay was linear over two ranges (1.00-100 ng/mL and 40.0-4000 ng/mL) to address non-specific binding issues. The lower limit of quantification (LLOQ) was 1.00 ng/mL. Within-run and between-run precision were within 8.75%, and accuracy ranged from 88.5% to 94.1% at the LLOQ.

Experimental Workflow Diagram

The following diagram illustrates the core workflow of the analytical protocol using deuterated cabazitaxel as an internal standard:

G PlasmaSample Human Plasma Sample ISTD Add Deuterated Cabazitaxel (ISTD) PlasmaSample->ISTD LLE Liquid-Liquid Extraction ISTD->LLE HPLC HPLC Separation (C18 Column) LLE->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quant Data Analysis & Quantification MS->Quant

References

deuterated cabazitaxel storage conditions -20°C

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions for Deuterated Cabazitaxel

The table below summarizes the key handling information for two deuterated forms of cabazitaxel, as provided by a chemical supplier [1] [2].

Compound Name Form Short-Term Storage Long-Term Storage Reconstitution & In-Solvent Stability
Cabazitaxel-d9 [1] Powder -20°C for 3 years [1] - -80°C for 6 months; -20°C for 1 month (in DMSO) [1]
Cabazitaxel-d6 [2] Powder -20°C for 3 years [2] - -80°C for 6 months; -20°C for 1 month (in DMSO) [2]

> Important Note: The supplier states these compounds are "For research use only" and not for sale to patients [1] [2]. Always refer to the specific Certificate of Analysis (CoA) provided with your product for definitive storage guidelines.

Experimental Protocol: Assessing Formulation Stability

A peer-reviewed study investigated a novel surfactant-stripped micelle formulation of cabazitaxel (sss-CTX). While this protocol does not use the deuterated form, it provides a robust methodological template for assessing the physical stability of cabazitaxel formulations, which is a critical aspect of storage [3].

  • Objective: To determine the physical stability of the sss-CTX micelle formulation and optimize it using co-loaded hydrophobic agents [3].
  • Key Method: Using elevated temperatures to accelerate the aggregation of cabazitaxel micelles, allowing for rapid optimization of stable formulations [3].

G Start Start: Prepare sss-CTX Micelle Formulation A Store Formulations at Elevated Temperatures Start->A B Sample at Designated Time Intervals A->B C Dissolve Sample in DMSO and Centrifuge B->C D Analyze Supernatant via HPLC C->D E Measure Soluble Cabazitaxel Content D->E F Compare to Standard Curve and Calculate % Remaining E->F End End: Determine Optimal Stabilizing Co-loader F->End

Diagram of the accelerated stability testing workflow for cabazitaxel formulations.

Detailed Methodology

The experimental workflow involves the following steps [3]:

  • Formulation Preparation and Stress Testing:

    • The sss-CTX micelles were prepared with various co-loaders (e.g., mifepristone) using a surfactant-stripping process with Pluronic F127 [3].
    • Formulations were stored under different conditions, including elevated temperatures, to accelerate potential instability and aggregation [3].
  • Sample Analysis via HPLC:

    • At designated time points, a 10 μL sample was withdrawn and added to 190 μL of DMSO, then vortexed until fully dissolved [3].
    • The solution was centrifuged at 10,000 g for 3 minutes to separate any insoluble aggregates [3].
    • The supernatant was analyzed using a Water Alliance 2790 HPLC system equipped with a C8 column [3].
    • The mobile phase consisted of a linear gradient from 20% to 70% acetonitrile in 0.1% trifluoroacetic acid at room temperature [3].
    • Cabazitaxel was detected by integrating the peak at a wavelength of 230 nm [3].
    • The concentration of soluble cabazitaxel was determined by comparing the peak area to a pre-established standard curve [3].

Storage and Handling Considerations

  • Deuterated vs. Non-deuterated Forms: Deuterium labeling primarily affects the drug's metabolic profile and is used as a tracer. The core chemical structure and physical stability concerns (like aggregation in solution) are largely the same as for non-deuterated cabazitaxel [1] [2].
  • General Handling of Clinical Formulation: The commercial, non-deuterated IV formulation (Jevtana) is sensitive to crystallization in its final diluted form. It must be used within 8 hours at room temperature or 24 hours if refrigerated, and administered through a 0.22 μm in-line filter [4] [5].

References

Application Notes for Cabazitaxel-d6 HPLC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Cabazitaxel-d6 is a deuterated analog of Cabazitaxel, commonly used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for bioanalytical studies to ensure quantification accuracy and precision [1] [2]. The development of an HPLC method for this compound focuses on separating it from non-deuterated Cabazitaxel and any potential impurities or degradation products.

Key Objectives of Method Development:

  • Separation from Cabazitaxel: The primary goal is to achieve baseline separation between this compound and Cabazitaxel. The deuterium atoms cause a slight retention time shift, which can be optimized through chromatographic conditions.
  • Resolution from Impurities: The method should effectively resolve this compound from known process impurities (e.g., CBZM01, CBZM02, CBZN09) and degradation products [3] [4].
  • Detection and Quantification: Utilize UV detection for method development and robustness testing. For ultimate bioanalytical application, the method should be compatible with MS detection for superior sensitivity and selectivity.

Detailed HPLC Protocol

The following protocol is adapted from a validated reverse-phase method for related substances in Cabazitaxel [3]. You can use it as a robust starting point for analyzing this compound.

1. Equipment and Reagents

  • HPLC System: UHPLC or HPLC system with a quaternary pump, autosampler, and column thermostat.
  • Detector: Photodiode Array (PDA) Detector, set to 220-230 nm [3] [1].
  • Data System: Chromatographic software for data acquisition and processing.
  • Column: Zorbax SB C18 (100mm × 3.0mm, 1.8µm) or equivalent C18 column [3].
  • Mobile Phase A: 0.025 M Phosphate Buffer, pH adjusted to 7.0 [5].
  • Mobile Phase B: Acetonitrile (HPLC grade).
  • Diluent: Acetonitrile and Water in a 60:40 (v/v) ratio [3].
  • Standards: Reference standards of Cabazitaxel and this compound.

2. Standard and Sample Preparation

  • Stock Solution (Cabazitaxel & this compound): Accurately weigh about 10 mg of each standard into separate 10 mL volumetric flasks. Dissolve and make up to volume with diluent to achieve a concentration of approximately 1 mg/mL.
  • System Suitability Solution: Mix appropriate volumes of the Cabazitaxel and this compound stock solutions and dilute to a concentration where each analyte is around 0.15% of the sample concentration required by the method [3].
  • Test Solution: Prepare the sample (e.g., plasma extract, formulation) in the diluent at the intended concentration.

3. Chromatographic Conditions

  • Flow Rate: 0.8 mL/min [3]
  • Column Temperature: 40°C [3]
  • Injection Volume: 3 µL [3]
  • Detection Wavelength: 220 nm [3]
  • Gradient Program: The following table details a proven gradient profile for separating Cabazitaxel and its related substances, which is ideal for resolving this compound [5].
Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 50 50
30 15 85
50 0 100
55 15 85
60 50 50

4. Experimental Workflow The following diagram outlines the key steps in the HPLC analysis procedure:

G A Prepare Mobile Phase A (0.025M Phosphate Buffer, pH 7.0) D Set Chromatographic Conditions (Column: Zorbax SB C18) (Gradient Elution) (Detection: 220 nm) A->D B Prepare Mobile Phase B (HPLC Grade Acetonitrile) B->D C Prepare Stock & Working Standard Solutions F Inject System Suitability Solution C->F E Equilibrate HPLC System D->E E->F G Performance meets acceptance criteria? F->G G->E No, re-equilibrate H Inject Test Solutions for Analysis G->H Yes I Process and Analyze Chromatographic Data H->I

Method Validation Parameters

After method development, it is crucial to validate it according to ICH guidelines. The table below summarizes key validation parameters and target criteria based on existing methods for Cabazitaxel [3] [2].

Validation Parameter Recommended Protocol / Target Criteria
Specificity No interference from blank, impurities, or degradation products. Baseline separation between this compound and Cabazitaxel (Resolution > 2.0).
Linearity & Range Prepare calibration standards from LOQ to 150-200% of expected concentration. Correlation coefficient (R²) > 0.999.
Accuracy (Recovery) Spike known amounts of analyte into sample matrix at multiple levels. Percent recovery should be 98-102%.

| Precision | System Precision: %RSD of peak areas from 6 replicate injections ≤ 2.0% [3]. Method Precision: %RSD from multiple sample preparations ≤ 5.0%. | | LOD & LOQ | Limit of Detection (LOD): Signal-to-noise ratio ~3:1. Limit of Quantification (LOQ): Signal-to-noise ratio ~10:1, with precision and accuracy ≤ 5% RSD. | | Robustness | Evaluate deliberate variations in flow rate (±0.05 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). |

Critical Considerations for Success

  • MS Compatibility: For LC-MS applications, replace phosphate buffer in the mobile phase with volatile additives like ammonium acetate or formic acid to prevent ion source contamination [1].
  • Forced Degradation Studies: Conduct stress studies (acid, base, oxidation, thermal, photolytic) on Cabazitaxel to confirm that the method can resolve this compound from all relevant degradation products, proving its stability-indicating nature [4].
  • System Suitability Test: Before analysis, ensure the system meets criteria such as %RSD of replicate injections < 2.0% and theoretical plate count (N) > 2000 for the analyte peaks [3].

Conclusion

This protocol provides a foundational HPLC method for analyzing this compound. The key is to meticulously optimize the chromatographic conditions, particularly the gradient profile, to achieve the critical separation between this compound and its non-deuterated form. Full validation will ensure the method is reliable, accurate, and fit for its intended purpose in pharmaceutical analysis or bioanalytical quantification.

References

Comprehensive Application Notes and Protocols for Deuterated Cabazitaxel Internal Standard in LC-MS/MS Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Deuterated Cabazitaxel Internal Standard

Cabazitaxel is a semi-synthetic taxane derivative approved for the treatment of metastatic castration-resistant prostate cancer following docetaxel failure. As a second-generation taxane, cabazitaxel was specifically designed to overcome multidrug resistance mechanisms, particularly those mediated by P-glycoprotein efflux transporters. The inherent analytical challenges in quantifying cabazitaxel in biological matrices stem from its high protein binding, extensive metabolism, and low circulating concentrations in pharmacokinetic studies. To address these challenges, stable isotope-labeled internal standards have become the gold standard in bioanalytical method development, with deuterated cabazitaxel (cabazitaxel-d9) emerging as the optimal choice for reliable quantification.

The fundamental principle of internal standardization in bioanalysis involves adding a known quantity of a structurally similar analog to correct for variability throughout the analytical process. While structural analogs can provide adequate correction in some applications, stable isotope-labeled internal standards like cabazitaxel-d9 offer superior performance due to their nearly identical chemical and physical properties compared to the native analyte. This near-identity ensures that the internal standard experiences virtually the same extraction recovery, chromatographic behavior, and ionization efficiency as cabazitaxel itself, thereby providing more accurate correction for matrix effects and procedural losses. The deuterated internal standard approach has become particularly crucial for cabazitaxel bioanalysis given the compound's complex metabolism and the need to monitor both the parent drug and its active metabolites in clinical pharmacokinetic studies [1] [2].

Internal Standard Selection and Rationale

Deuterated vs. Structural Analog Internal Standards

The selection of an appropriate internal standard is critical for accurate bioanalytical quantification. For cabazitaxel analysis, researchers have primarily two options: structural analog internal standards or stable isotope-labeled variants. The following table compares these two approaches:

Table 1: Comparison of Internal Standard Options for Cabazitaxel Quantification

Feature Structural Analog (e.g., 2′,7-Bisacetyltaxol) Stable Isotope-Labeled (Cabazitaxel-d9)
Chemical Structure Similar core structure with modified functional groups Identical except for deuterium atoms
Extraction Recovery May differ significantly from analyte Nearly identical to native compound
Chromatographic Retention Slightly different retention time Virtually identical retention time
Ionization Efficiency Subject to different matrix effects Nearly identical ionization characteristics
Matrix Effect Correction Partial correction Excellent correction
Risk of Cross-Talk No mass spectral interference Minimal with proper mass separation
Availability Commercially available Commercially available (MedChemExpress)

While structural analog internal standards like 2′,7-bisacetyltaxol have been used in previously published methods [1], they suffer from inherent limitations in accurately correcting for matrix effects and extraction efficiency variations. The deuterated cabazitaxel-d9 internal standard, which incorporates nine deuterium atoms in the tert-butoxycarbonylamino moiety, provides nearly identical physicochemical properties while being distinguishable by mass spectrometry [2]. This configuration ensures that cabazitaxel-d9 co-elutes chromatographically with the native compound but can be differentiated by its higher mass-to-charge ratio (m/z), typically 9 amu greater than native cabazitaxel.

Properties of Cabazitaxel-d9

Cabazitaxel-d9 (CAS: 1383572-19-7) is specifically designed as an internal standard for LC-MS/MS bioanalysis of cabazitaxel. With a molecular formula of C45H48D9NO14 and molecular weight of 844.99 g/mol, this deuterated analog demonstrates exceptional suitability for bioanalytical applications. The compound is typically provided as a white to off-white solid with high purity (>99%) and is soluble in DMSO (100 mg/mL). The deuterium atoms are strategically placed at stable positions that resist back-exchange with protons during sample preparation and analysis, ensuring the integrity of the internal standard throughout the analytical process [2].

The key advantage of cabazitaxel-d9 lies in its near-identical behavior to native cabazitaxel throughout all stages of analysis. During sample preparation, it experiences the same extraction efficiency and recovery as the analyte. In chromatographic separation, it demonstrates virtually identical retention time and peak shape. During mass spectrometric detection, it undergoes similar ionization suppression or enhancement in the presence of matrix components. This comprehensive tracking capability makes cabazitaxel-d9 particularly valuable for complex bioanalytical methods involving multiple preparation steps such as liquid-liquid extraction, evaporation, and reconstitution, where volumetric losses can significantly impact results [3] [4].

Solution Preparation Protocols

Internal Standard Stock and Working Solutions

Cabazitaxel-d9 is typically obtained as a solid powder with documented purity and storage requirements. Proper preparation of stock and working solutions is critical for method performance and reproducibility. The following protocol describes the preparation of stable isotope-labeled internal standard solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of cabazitaxel-d9 reference standard using an analytical microbalance. Transfer the compound to a 1 mL volumetric flask and dissolve with DMSO. Gently warm and sonicate if necessary to ensure complete dissolution. Store aliquots at -80°C for long-term stability (6 months) or at -20°C for short-term use (1 month). Record the actual weight and purity to calculate the exact concentration.

  • Intermediate Stock Solution (10 μg/mL): Pipette 10 μL of the primary stock solution into a 10 mL volumetric flask. Dilute to volume with acetonitrile:water (50:50, v/v) to create a 10 μg/mL intermediate solution. Mix thoroughly by inversion and store at -20°C. This solution is stable for approximately 3 months.

  • Working Internal Standard Solution (100 ng/mL): Transfer 100 μL of the intermediate stock solution to a 10 mL volumetric flask and dilute to volume with acetonitrile:water (50:50, v/v) to prepare a 100 ng/mL working solution. This concentration is suitable for adding 50 μL to 200 μL of plasma samples, resulting in an appropriate internal standard concentration for most calibration curves. Alternatively, prepare the working solution in the same solvent as used for protein precipitation [1] [2].

Table 2: Internal Standard Solution Stability and Storage Conditions

Solution Type Storage Temperature Stability Period Recommended Solvent
Primary Stock -80°C 6 months DMSO
Intermediate Stock -20°C 3 months Acetonitrile:Water (50:50)
Working Solution -20°C 1 month Acetonitrile:Water (50:50)
Extracted Samples 4°C (autosampler) 24-48 hours Reconstitution Solvent
Calibration Standards and Quality Controls

The preparation of calibration standards and quality control (QC) samples should follow good laboratory practices with meticulous attention to volumetric accuracy. For cabazitaxel quantification in human plasma:

  • Blank Plasma Matrix: Use certified drug-free human plasma with K2EDTA or heparin as anticoagulant. Screen multiple lots to ensure no interference at the retention times of cabazitaxel or the internal standard.

  • Calibration Standards: Prepare calibration standards at a minimum of eight concentration levels spanning the expected physiological range. A typical range for cabazitaxel is 1.0-150 ng/mL, with additional levels at 0.1-15 ng/mL for its metabolite docetaxel [1]. Prepare working solutions of cabazitaxel at appropriate concentrations, then spike into blank plasma to create calibration standards.

  • Quality Control Samples: Prepare QC samples at four concentration levels: lower limit of quantification (LLOQ), low QC (3x LLOQ), medium QC (mid-range), and high QC (75-85% of ULOQ). Analyze QC samples in replicates (n=5-6) to assess precision and accuracy.

The internal standard should be added to all samples—calibrators, QCs, and study samples—at a consistent concentration before any extraction steps. This ensures that the internal standard corrects for variability throughout the entire sample preparation process. The optimal concentration for cabazitaxel-d9 working solution should be determined during method development but typically falls in the range of 50-100 ng/mL when adding equal volumes to plasma samples [3].

Sample Preparation Methods

Protein Precipitation Extraction (PPE)

Protein precipitation represents the most straightforward sample preparation technique for cabazitaxel quantification and is suitable for high-throughput analyses. The protocol below has been optimized for cabazitaxel and its deuterated internal standard:

  • Step 1: Aliquot 200 μL of plasma sample (calibrator, QC, or study sample) into a clean microcentrifuge tube.
  • Step 2: Add 50 μL of cabazitaxel-d9 working solution (100 ng/mL) to each tube using a calibrated positive displacement pipette.
  • Step 3: Vortex mix for 30 seconds to ensure thorough incorporation of the internal standard.
  • Step 4: Add 600 μL of ice-cold acetonitrile (containing 0.1% formic acid) to each sample. Immediately vortex vigorously for 60 seconds to precipitate proteins.
  • Step 5: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Step 6: Carefully transfer 600 μL of the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Step 7: Reconstitute the dried extract with 200 μL of reconstitution solvent (acetonitrile:water, 30:70, v/v) with 0.1% formic acid.
  • Step 8: Vortex for 60 seconds and centrifuge at 14,000 × g for 5 minutes before transferring to autosampler vials for LC-MS/MS analysis.

This method typically achieves 85-90% recovery for both cabazitaxel and its deuterated internal standard, with minimal matrix effects. The simplicity of this approach makes it ideal for processing large sample batches, though it may provide less cleaner extracts compared to more selective extraction techniques [1].

Solid-Phase Extraction (SPE)

For applications requiring superior sample cleanliness and enhanced sensitivity, solid-phase extraction offers significant advantages. The following SPE protocol utilizes mixed-mode cartridges:

  • Step 1: Condition a 60 mg Oasis MCX or similar mixed-mode SPE cartridge with 1 mL methanol followed by 1 mL water.
  • Step 2: Add 50 μL of cabazitaxel-d9 working solution to 200 μL of plasma sample, then dilute with 500 μL of 2% formic acid in water.
  • Step 3: Load the diluted plasma onto the conditioned SPE cartridge slowly (~1 mL/min).
  • Step 4: Wash sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of methanol:water (30:70, v/v).
  • Step 5: Elute taxanes with 1 mL of methanol containing 2% ammonium hydroxide into a clean collection tube.
  • Step 6: Evaporate eluent to dryness under nitrogen at 40°C.
  • Step 7: Reconstitute with 200 μL of mobile phase initial conditions, vortex, centrifuge, and transfer to autosampler vials.

SPE typically provides excellent extraction efficiency (>95%) and significantly reduces phospholipid content in extracts, thereby minimizing matrix effects. The choice between PPE and SPE should be based on required sensitivity, available resources, and sample throughput requirements.

G Start Start Sample Preparation IS_Addition Add Cabazitaxel-d9 IS Start->IS_Addition Protein_Precip Protein Precipitation with Cold Acetonitrile IS_Addition->Protein_Precip Centrifuge1 Centrifuge (14,000 × g, 10 min) Protein_Precip->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Evaporate Evaporate to Dryness (N₂, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifuge (14,000 × g, 5 min) Reconstitute->Centrifuge2 LC_MS LC-MS/MS Analysis Centrifuge2->LC_MS

Diagram 1: Sample Preparation Workflow for Cabazitaxel Bioanalysis

LC-MS/MS Analysis Conditions

Chromatographic Separation

Optimal chromatographic separation is critical for resolving cabazitaxel from its metabolites and matrix components. The following conditions have been validated for cabazitaxel quantification with deuterated internal standard:

  • Column: Zorbax Extend C18 (100 × 4.6 mm, 3.5 μm) or equivalent
  • Mobile Phase A: 10 mM ammonium hydroxide in water
  • Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile:methanol (90:10, v/v)
  • Gradient Program:
    • 0-1 min: 40% B
    • 1-6 min: 40% → 90% B (linear gradient)
    • 6-8 min: 90% B
    • 8-8.1 min: 90% → 40% B
    • 8.1-12 min: 40% B (column re-equilibration)
  • Flow Rate: 0.8 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 10-20 μL
  • Autosampler Temperature: 10°C

The use of alkaline mobile phase (ammonium hydroxide) has been demonstrated to provide 2-3 fold enhancement in peak intensity for cabazitaxel compared to acidic eluents. The inclusion of methanol in mobile phase B improves peak shape and resolution of taxane compounds. Under these conditions, cabazitaxel and cabazitaxel-d9 typically elute at approximately 6.5 minutes with symmetrical peak shapes and adequate resolution from potentially interfering metabolites [1].

Mass Spectrometric Detection

Tandem mass spectrometry operated in multiple reaction monitoring (MRM) mode provides the requisite sensitivity and specificity for cabazitaxel quantification. The following parameters have been optimized for detection:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Source Temperature: 500°C
  • Ion Spray Voltage: 5500 V
  • Nebulizer Gas (GS1): 50 psi
  • Heater Gas (GS2): 60 psi
  • Curtain Gas: 35 psi
  • Collision Gas: Medium (8-10 psi)

Table 3: MRM Transitions and Mass Spectrometer Parameters

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (V) Cell Exit Potential (V)
Cabazitaxel 836.4 555.3 200 100 25 15
836.4 294.2 200 100 35 15
Cabazitaxel-d9 845.4 564.3 200 100 25 15
845.4 294.2 200 100 35 15
Docetaxel (metabolite) 830.4 549.3 200 100 25 15

The primary transition (836.4 → 555.3 for cabazitaxel) should be used for quantification, while the secondary transition (836.4 → 294.2) serves as a qualifier for confirmatory purposes. The 9 amu mass difference between cabazitaxel and its deuterated internal standard provides sufficient separation to avoid cross-talk while maintaining nearly identical retention and ionization characteristics. Method validation should demonstrate that the response from the internal standard does not contribute more than 20% to the LLOQ of cabazitaxel, and vice versa [3] [1].

Data Analysis and Acceptance Criteria

Calibration Curve Fitting

The quantitative relationship between cabazitaxel concentration and instrument response is established through calibration curves analyzed in each batch. For cabazitaxel quantification:

  • Calibration Range: 1.0-150 ng/mL in human plasma [1]
  • Regression Model: Least squares quadratic regression
  • Weighting Factor: 1/x² (reciprocal of squared concentration)
  • Acceptance Criteria: Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ)

The calibration curve is constructed by plotting the peak area ratio (cabazitaxel/cabazitaxel-d9) against the nominal concentration of cabazitaxel. The ratio approach normalizes for variations in sample processing, injection volume, and ionization efficiency. The quadratic regression model with 1/x² weighting typically provides the best fit across the concentration range, as taxanes often exhibit slight nonlinearity in ESI response at higher concentrations.

Internal Standard Performance Monitoring

Consistent performance of the deuterated internal standard is essential for data quality. The following acceptance criteria should be applied:

  • Internal Standard Response Variability: The IS response in unknown samples should be within 50-150% of the average IS response in calibration standards [3]
  • Relative Standard Deviation: IS response in replicate injections should have RSD < 15%
  • Retention Time Stability: IS retention time should not vary by more than ±2% across a batch

Systematic evaluation of internal standard responses can provide valuable diagnostic information about analytical performance. Individual anomalies in IS response may indicate pipetting errors or incomplete mixing in specific samples. Systematic anomalies across a batch may suggest issues with the autosampler, mobile phase composition, or mass spectrometer sensitivity. Any samples with IS responses outside acceptance criteria should be investigated, and re-preparation may be necessary [3] [5].

G Start Start Data Analysis PeakIntegration Peak Integration & Area Calculation Start->PeakIntegration RatioCalc Calculate Analyte/IS Peak Area Ratio PeakIntegration->RatioCalc CalCurve Generate Calibration Curve (Quadratic, 1/x² weighting) RatioCalc->CalCurve QCAccept QC Sample Acceptance (±15% of nominal) CalCurve->QCAccept IS_Performance IS Performance Check (50-150% of cal standards) QCAccept->IS_Performance QCs meet criteria Reanalyze Investigate & Reanalyze QCAccept->Reanalyze QCs fail criteria CalcUnknowns Calculate Unknown Concentrations IS_Performance->CalcUnknowns IS meets criteria IS_Performance->Reanalyze IS fails criteria BatchAccept Batch Acceptance (≥67% QCs within criteria) CalcUnknowns->BatchAccept Report Report Results BatchAccept->Report Batch accepted BatchAccept->Reanalyze Batch rejected Reanalyze->PeakIntegration Repeat analysis

Diagram 2: Data Analysis and Acceptance Criteria Workflow

Troubleshooting and Technical Notes

Common Issues and Solutions

Even with robust methods, analysts may encounter challenges during cabazitaxel quantification. The following table addresses common issues and recommended solutions:

Table 4: Troubleshooting Guide for Cabazitaxel Bioanalysis

Problem Potential Causes Recommended Solutions
Low IS response Improper IS addition, pipette calibration, adsorption issues Verify pipette calibration, use silanized vials, add IS early in process
Retention time shift Mobile phase degradation, column aging, temperature fluctuations Prepare fresh mobile phase daily, monitor column performance, control temperature
Poor peak shape Secondary interactions, incompatible mobile phase, void formation Use alkaline mobile phase, add methanol to organic phase, replace column
High background noise Matrix effects, contaminated source, solvent impurities Optimize sample cleanup, clean ion source, use HPLC-grade solvents
Loss of sensitivity Source contamination, reduced detector performance, solution degradation Clean ion source and interface, check detector calibration, prepare fresh solutions
Inaccurate QC results IS variability, matrix effects, calibration curve issues Verify IS addition, use appropriate matrix for calibrators/QCs, check curve fitting
Internal Standard Response Anomalies

Unexpected variations in cabazitaxel-d9 response require systematic investigation. Individual samples with anomalous IS responses should be evaluated for:

  • Pipetting Errors: Verify consistent liquid handling techniques and equipment calibration
  • Adsorption Issues: Ensure proper silanization of containers and adequate organic solvent in solutions
  • Matrix Effects: Check for unusual sample matrices (hemolyzed, lipemic, or icteric samples)
  • Integration Problems: Review chromatograms for peak splitting, baseline disturbances, or co-eluting interferences

When systematic IS response shifts occur throughout a batch, potential causes include:

  • Autosampler Issues: Needle clogging, improper injection volume, or carryover
  • Mobile Phase Problems: Incorrect preparation, contamination, or degradation
  • Mass Spectrometer Performance: Source contamination, decreasing detector response, or gas flow issues

Documentation of all troubleshooting activities and any deviations from the validated method is essential for maintaining data integrity, particularly in regulated environments [3] [5].

References

Comprehensive Application Note and Protocol for Cabazitaxel-d6 Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cabazitaxel is a second-generation semisynthetic taxane chemotherapy agent approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC) in patients previously treated with docetaxel-containing regimens. [1] Its mechanism of action involves stabilizing microtubules by binding to tubulin, thereby suppressing microtubule dynamics and leading to cell cycle arrest and apoptosis. [1]

Cabazitaxel-d6, a deuterated internal standard, is essential for ensuring accuracy and precision in the bioanalytical quantification of cabazitaxel during pharmacokinetic (PK) studies. Deuterated internal standards like this compound compensate for variability in sample preparation and ionization efficiency in mass spectrometry, thereby improving the reliability of PK data. This protocol outlines a detailed framework for conducting PK studies of cabazitaxel using this compound, incorporating population PK modeling approaches and contemporary clinical dosing strategies.

Preclinical and Clinical Pharmacokinetic Profile

Understanding the baseline PK profile of cabazitaxel is crucial for study design. Key characteristics are summarized below.

Table 1: Key Pharmacokinetic Parameters of Cabazitaxel from Clinical Studies

Parameter Value & Description Clinical Context & Variability
Structural Base Deuterated analog of cabazitaxel; designed to behave nearly identically during sample processing but be distinguishable via mass spectrometry. Serves as a critical internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to correct for matrix effects and recovery losses.
Primary Model Linear three-compartment model with first-order elimination. [2] Describes the triphasic elimination pattern (rapid alpha, intermediate beta, prolonged gamma phases) observed in concentration-time data.
Clearance (CL) Typical value: 48.5 L/h for a patient with BSA of 1.84 m². [2] Significantly influenced by Body Surface Area (BSA); dose adjustment based on BSA is standard practice. [2]
Volume of Distribution (Vss) Typical value: ~4,870 L. [2] Very large volume indicates extensive tissue distribution and binding. [2]
Half-Lives Alpha (α): 4.4 min; Beta (β): 1.6 h; Gamma (γ): 95 h. [2] The long terminal half-life is a key consideration for dosing interval and study sampling duration. [2]
Protein Binding Extensive binding (89-92%) to human serum albumin and lipoproteins. [2] Renal impairment does not significantly alter the unbound fraction (Fu). [3]
Elimination Primarily hepatic metabolism via CYP3A4/5; ~76% excreted in feces as metabolites; minimal renal excretion (<3%). [2] Renal impairment has no clinically meaningful effect on PK; no dose adjustment needed. [3]

Experimental Protocol: Population PK Study Design

This section details a comprehensive study design suitable for generating data for population PK analysis.

Subject Selection and Dosing
  • Patient Population: Patients with advanced solid tumors. Previous studies have included those with mCRPC, breast cancer, and other malignancies. [2] [3]
  • Inclusion Criteria: Adults (≥18 years) with adequate bone marrow, hepatic, and renal function. ECOG performance status of 0-2. [4]
  • Dosing Regimens (based on clinical evidence):
    • Standard 3-week cycle: Cabazitaxel administered as a 1-hour intravenous (IV) infusion at 20 mg/m² or 25 mg/m² every 21 days. [2] [5]
    • Weekly regimen (investigational): Cabazitaxel administered as a 1-hour IV infusion at 10 mg/m² on Days 1, 8, 15, and 22 of a 35-day (5-week) cycle. [4]
  • Premedication: Administer corticosteroids, antihistamines, and H2 antagonists to prevent hypersensitivity reactions.
Biological Sample Collection and Processing
  • Blood Sampling Schedule: Collect plasma samples to characterize the triphasic elimination. A sparse sampling strategy is suitable for population PK.
    • Suggested time points: Pre-dose, 30 min after infusion start, 5 min before infusion end, and post-infusion at 5 min, 30 min, 1 h, 2 h, 4-6 h, 24 h, 72-120 h, and 168 h (Day 8) post-infusion. [2]
  • Sample Processing:
    • Collect blood into tubes containing K₂EDTA or lithium heparin.
    • Centrifuge at 4°C and 1500-2000 x g for 10-15 minutes to separate plasma.
    • Transfer plasma into polypropylene tubes and store immediately at -70°C or below until analysis.

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

G start Study Population: Patients Receiving Cabazitaxel sp1 Blood Sample Collection start->sp1 sp2 Plasma Separation (Centrifugation) sp1->sp2 sp3 Plasma Storage (-70 °C) sp2->sp3 sp4 Sample Preparation: 1. Protein Precipitation 2. Spiking with this compound (IS) sp3->sp4 sp5 LC-MS/MS Analysis sp4->sp5 sp6 Data Acquisition: Chromatogram & Peak Area sp5->sp6 sp7 Quantification using Internal Standard Calibration Curve sp6->sp7 sp8 PK Parameter Estimation via Population PK Modeling (NONMEM) sp7->sp8 end Final Report: PK Parameters & Model Evaluation sp8->end

Bioanalytical Method: Quantification of Cabazitaxel using LC-MS/MS

Sample Preparation
  • Internal Standard Solution: Prepare a working solution of This compound in methanol or acetonitrile.
  • Protein Precipitation:
    • Thaw plasma samples on ice.
    • Aliquot 100 µL of plasma into a microcentrifuge tube.
    • Add a fixed volume (e.g., 25 µL) of the this compound working solution.
    • Vortex mix for 10-30 seconds.
    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
    • Vortex vigorously for 1-2 minutes and centrifuge at >10,000 x g for 10 minutes at 4°C.
    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
  • Chromatography:
    • Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7-2.6 µm).
    • Mobile Phase A: Water with 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
    • Gradient: Start at 20% B, increase to 95% B over 3-5 minutes, hold, then re-equilibrate.
    • Flow Rate: 0.3-0.5 mL/min.
    • Injection Volume: 5-10 µL.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Cabazitaxel MRM transition: m/z 836.3 → 555.2 (or as optimized).
    • This compound MRM transition: m/z 842.3 → 561.2 (or as optimized; should be ~6 Da higher).
Calibration and Quality Control
  • Prepare calibration standards by spiking blank human plasma with known amounts of cabazitaxel (e.g., range 1-500 ng/mL).
  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.
  • Process all samples (calibrators, QCs, and subject samples) with the same volume of this compound internal standard solution.
  • Plot the peak area ratio (analyte/IS) vs. concentration to generate the calibration curve using a weighted (1/x²) linear regression.

Data Analysis and Population PK Modeling

This section outlines the methodology for analyzing the concentration-time data to estimate population PK parameters.

Software and Base Model
  • Software: Use non-linear mixed-effects modeling software such as NONMEM, Monolix, or R/Python packages.
  • Base Structural Model: Fit the data to a linear three-compartment model with intravenous infusion, parameterized in terms of clearance (CL), central volume (V1), and intercompartmental clearances (Q2, Q3). [2]
  • Statistical Model:
    • Interindividual Variability (IIV): Model IIV on CL, V1, and intercompartmental clearances using an exponential error model. [2]
    • Residual Error: Use a combined proportional and additive error model.
Covariate Model Building
  • Covariate Testing: Evaluate the influence of patient-specific factors on PK parameters using stepwise forward addition and backward elimination.
  • Pre-specified Covariates:
    • Body Surface Area (BSA) on Clearance (CL). [2]
    • Tumor Type (e.g., breast cancer vs. other). [2]
    • Age, Sex, Renal Function (creatinine clearance), Hepatic Function (bilirubin, albumin). [2] [3]
  • Relationship: For continuous covariates like BSA, use a power model (e.g., CLi = CLpop * (BSAi/BSAmedian)^θ).

The following diagram visualizes the structure of the population pharmacokinetic model and the influence of covariates.

G BSA Body Surface Area (BSA) CL Clearance (CL) BSA->CL Covariate Effects TumorType Tumor Type TumorType->CL Covariate Effects RenalFunc Renal Function RenalFunc->CL No Significant Effect HepaticFunc Hepatic Function HepaticFunc->CL PKModel Structural PK Model 3-Compartment with 1-h IV Infusion CL->PKModel V1 Central Volume (V1) V1->PKModel V2 Peripheral Volume 1 (V2) V2->PKModel V3 Peripheral Volume 2 (V3) V3->PKModel ObservedConc Observed Cabazitaxel Plasma Concentration PKModel->ObservedConc

Model Evaluation
  • Goodness-of-Fit (GOF) Plots: Examine observed vs. population-predicted concentrations, observed vs. individual-predicted concentrations, and conditional weighted residuals vs. time/predictions.
  • Visual Predictive Check (VPC): Simulate 500-1000 datasets from the final model and overlay the observed data with the 5th, 50th, and 95th percentiles of the simulated data. [2]
  • Non-parametric Bootstrap: Perform bootstrap analysis (e.g., 1000 samples) to evaluate the stability and precision of the parameter estimates. [2]

Key Considerations and Safety Monitoring

  • Safety Assessments: Monitor for adverse events (AEs) throughout the study, with a focus on neutropenia, diarrhea, and other known toxicities of cabazitaxel. [4] [5] Prophylactic use of granulocyte-colony stimulating factor (G-CSF) should be considered. [3]
  • Dose Adjustments in Renal Impairment: The presented protocol and model confirm that no cabazitaxel dose adjustment is necessary for patients with renal impairment, including those with severe impairment (CrCL <30 mL/min/1.73 m²). [3]
  • Regulatory Compliance: The study must be conducted in accordance with ICH E6 Good Clinical Practice guidelines and approved by an Institutional Review Board/Ethics Committee. Informed consent must be obtained from all patients.

Conclusion

This application note and protocol provides a robust framework for conducting a population pharmacokinetic study of cabazitaxel using this compound as a critical bioanalytical tool. The integration of a validated LC-MS/MS method with a population PK modeling approach, as detailed herein, enables the precise characterization of cabazitaxel's PK profile and the identification of key sources of variability, such as BSA. This comprehensive methodology supports the rational development of dosing strategies to optimize efficacy and safety in target patient populations.

References

Comprehensive Application Notes and Protocols: Deuterated Internal Standards in Bioanalytical LC-MS Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Deuterated Internal Standards

Deuterated Internal Standards (DIS) represent a critical technological advancement in bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. These isotopically labeled compounds are chemically identical to their non-deuterated analogs, with the specific substitution of hydrogen atoms with deuterium (²H) at one or more positions. This minor isotopic modification creates a mass difference that enables MS detection systems to distinguish between the analyte and internal standard while maintaining nearly identical chemical properties and chromatographic behavior. The implementation of DIS has become essential for ensuring precise and reproducible quantification in pharmaceutical, bioanalytical, and environmental testing applications where even minor inaccuracies can significantly impact data integrity and therapeutic decisions [1].

The fundamental value of DIS lies in their ability to compensate for analytical variability throughout the LC-MS workflow. During bioanalysis, numerous factors can introduce variability, including sample preparation losses, matrix effects, ionization efficiency fluctuations, and instrument drift. By adding a known quantity of DIS at the beginning of the analytical process and monitoring the analyte-to-DIS response ratio, scientists can effectively normalize these variations, resulting in substantially improved accuracy and precision. This correction capability is particularly crucial in regulated bioanalysis supporting pharmaceutical development and clinical trials, where data reliability directly impacts patient safety and therapeutic efficacy [1] [2].

Selection Criteria for Deuterated Internal Standards

Structural and Chemical Considerations

The structural similarity between the deuterated internal standard and the target analyte is the most critical factor in DIS selection. The DIS must precisely match the analyte's chemical structure with deuterium substitution representing the only modification. This structural identity ensures that the DIS and analyte exhibit nearly identical behavior throughout sample preparation, chromatographic separation, and mass spectrometric detection. The DIS should co-elute chromatographically with the analyte to experience identical matrix effects and ionization conditions, enabling accurate compensation for ion suppression or enhancement [1] [3].

The number and position of deuterium atoms within the DIS significantly impact analytical performance. Ideally, a DIS should contain 2-10 deuterium atoms to provide sufficient mass differentiation while maintaining chemical stability. The deuterium atoms must be incorporated at metabolically inert positions to prevent loss through deuterium-hydrogen exchange during sample processing or analysis. For compounds susceptible to metabolism, deuterium placement should avoid known metabolic sites to prevent in vivo exchange. Additionally, the mass difference between DIS and analyte should ideally be ≥4-5 Da to minimize mass spectrometric cross-talk between channels [1] [3].

Table 1: Key Selection Criteria for Deuterated Internal Standards

Selection Factor Recommendation Rationale
Structural Similarity Must match analyte's structure exactly Ensures co-elution and identical matrix effects
Number of Deuteriums 2-10 substitutions Prevents isotope exchange while maintaining adequate mass difference
Mass Difference ≥4-5 Da from analyte Minimizes mass spectrometric cross-talk
Isotopic Purity ≥98% enrichment Reduces interference from unlabeled species
Chemical Purity >99% Ensures accurate quantification free from impurities
Stability Thermally and chemically stable under analysis conditions Prevents degradation during sample processing and storage
Purity and Stability Requirements

Isotopic purity is a critical specification for DIS, with most applications requiring ≥98% deuterium enrichment. Lower isotopic purity can introduce significant quantitative errors due to the presence of unlabeled species that contribute to the analyte signal. Similarly, chemical purity >99% is essential to prevent interference from synthetic impurities or degradation products that could co-elute with either the DIS or analyte. Each batch of DIS should undergo rigorous quality control including LC-MS/MS and NMR confirmation to verify both isotopic and chemical purity [1].

The DIS must demonstrate chemical and isotopic stability under the anticipated sample processing, storage, and analysis conditions. This includes stability at various pH levels, temperatures, and in the presence of biological matrices. Deuterium atoms at exchange-prone positions (e.g., adjacent to carbonyl groups or in hydroxyl functionalities) may undergo hydrogen-deuterium exchange, particularly under acidic or basic conditions, compromising the DIS integrity. Additionally, the DIS should exhibit sufficient solubility in the extraction solvents and mobile phases to ensure consistent performance throughout the analytical workflow [1] [3].

Experimental Protocol for DIS Implementation

DIS Addition and Sample Preparation

The following protocol details the systematic implementation of deuterated internal standards in bioanalytical LC-MS methods, specifically optimized for the quantification of small molecule drugs and metabolites in biological matrices such as plasma, serum, or urine.

Materials and Reagents:

  • Deuterated Internal Standard (DIS) with documented purity and concentration
  • Analytical reference standards of target analyte(s)
  • Biological matrix (plasma, serum, urine, or tissue homogenate)
  • Appropriate extraction solvents (e.g., acetonitrile, methanol, methyl tert-butyl ether)
  • Buffer solutions as required by specific extraction methodology
  • LC-MS compatible mobile phases

DIS Solution Preparation:

  • Prepare a primary DIS stock solution at an appropriate concentration (typically 100-500 µg/mL) in a compatible solvent
  • Prepare working DIS solutions through serial dilution to achieve the intended concentration for sample addition
  • Verify DIS solution stability under storage conditions (-20°C to 4°C typically) with documented expiration dates

Sample Processing Workflow:

  • Aliquot appropriate volume of biological sample (typically 50-200 µL) into extraction tubes
  • Add fixed volume of DIS working solution (typically 10-50 µL) to all calibration standards, quality control samples, and study samples
  • Vortex mix thoroughly to ensure complete integration of DIS with the sample matrix
  • Proceed with extraction using validated methodology (protein precipitation, liquid-liquid extraction, or solid-phase extraction)
  • Evaporate and reconstitute extracts in mobile phase-compatible solvent
  • Transfer to autosampler vials for LC-MS/MS analysis

Graphviz representation of the DIS-integrated sample preparation workflow:

DISSamplePreparation start Aliquot Biological Sample (50-200 µL) addDIS Add Deuterated Internal Standard start->addDIS mix1 Vortex Mix (30 seconds) addDIS->mix1 Fixed volume (10-50 µL) extraction Sample Extraction (PPE/LLE/SPE) mix1->extraction evaporation Evaporate & Reconstitute extraction->evaporation Extract transfer analysis LC-MS/MS Analysis evaporation->analysis Reconstituted extract

Diagram 1: DIS-integrated sample preparation workflow for bioanalytical LC-MS methods.

DIS Concentration Optimization

The appropriate concentration of DIS must be carefully determined during method development to ensure optimal quantitative performance. The DIS concentration should be set within the linear range of the assay, typically corresponding to 1/3 to 1/2 of the upper limit of quantification (ULOQ) concentration to encompass the average peak concentration (Cmax) of most drugs and metabolites [3].

DIS Concentration Determination:

  • Prepare a series of samples with fixed DIS concentration and varying analyte concentrations across the expected calibration range
  • Evaluate cross-interference between DIS and analyte to ensure:
    • DIS-to-analyte contribution ≤20% of LLOQ
    • Analyte-to-DIS contribution ≤5% of IS response
  • Assess DIS signal-to-noise ratio (S/N >10 typically) to ensure sufficient detection reliability
  • Verify that DIS concentration doesn't exceed solubility limits or SPE cartridge capacity
  • Confirm DIS response is consistent across the calibration range without saturation effects

Table 2: DIS Concentration Optimization Guidelines

Parameter Assessment Criteria Acceptance Threshold
Cross-interference (DIS→Analyte) Contribution to analyte signal ≤20% of LLOQ
Cross-interference (Analyte→DIS) Contribution to DIS signal ≤5% of IS response
Signal-to-Noise Ratio DIS response in matrix S/N ≥10
Matrix Effect Compensation Ratio of DIS in matrix vs neat solution 85-115%
Extraction Recovery Consistency with analyte recovery ±15% of analyte recovery

Method Validation and Quality Control

Key Validation Parameters

Bioanalytical methods incorporating DIS must undergo comprehensive validation to demonstrate reliability, sensitivity, and robustness according to regulatory guidelines (FDA, EMA). The DIS performance should be evaluated throughout validation to confirm its effectiveness in compensating for analytical variability [4] [3].

Accuracy and Precision:

  • Assess both intra-day and inter-day accuracy (% nominal) and precision (%CV)
  • Evaluate at minimum three QC levels (LLOQ, low, medium, high) with n≥5 replicates
  • Acceptance criteria: ±15% accuracy (±20% at LLOQ), ≤15% CV (≤20% at LLOQ)

Matrix Effect and Normalization:

  • Quantify matrix effects using the post-extraction addition method
  • Determine matrix factor (MF) for both analyte and DIS across multiple lots of matrix
  • Verify that DIS effectively normalizes matrix effects (normalized MF = 0.85-1.15)

Stability Assessments:

  • Evaluate DIS stability in stock solutions and working solutions under storage conditions
  • Assess bench-top, processed sample, and freeze-thaw stability for both analyte and DIS
  • Document DIS response variability throughout stability experiments
Internal Standard Response Monitoring

During sample analysis, DIS responses must be monitored throughout the analytical batch to identify potential issues. While specific acceptance criteria for DIS response variability are not explicitly defined in regulations, it is common practice to compare DIS responses in unknown samples with the average responses from calibration standards and quality control samples [3].

Individual anomalies in DIS response (e.g., failure to add or accidental double addition) typically indicate human error and often compromise data accuracy for affected samples. Systematic anomalies across multiple samples may indicate issues with the analytical system itself, such as autosampler problems, mobile phase issues, or mass spectrometer performance degradation. Established procedures should be in place to investigate root causes of DIS response variability and determine the necessity of reanalysis or repreparation [3].

Graphviz diagram illustrating DIS response monitoring and troubleshooting:

DISResponseMonitoring start Monitor DIS Responses Throughout Batch evaluate Evaluate Response Variability start->evaluate individual Individual Anomalies evaluate->individual Single sample deviations systematic Systematic Anomalies evaluate->systematic Multiple sample deviations investigation1 Root Cause Investigation individual->investigation1 Human error check investigation2 Root Cause Investigation systematic->investigation2 Instrument performance check action1 Assess Data Integrity & Reanalyze if Needed investigation1->action1 action2 System Maintenance & Revalidation investigation2->action2

Diagram 2: DIS response monitoring and troubleshooting pathway for bioanalytical methods.

Regulatory Considerations and Case Studies

Regulatory Landscape

Regulatory agencies globally recognize the importance of deuterated internal standards in ensuring data quality for bioanalytical submissions. The European Medicines Agency (EMA) has documented that over 90% of submissions incorporate SIL-IS in supportive assay validations, and has rejected studies where surrogate internal standards were deemed inappropriate. While the U.S. Food and Drug Administration (FDA) hasn't explicitly mandated DIS use, the agency has issued 483 citations to laboratories lacking adequate procedures for tracking internal standard responses within analytical runs [2].

The ICH M10 guideline on bioanalytical method validation establishes specific criteria for cross-interference between internal standards and analytes. According to these guidelines, DIS-to-analyte contributions should be ≤20% of the LLOQ, while analyte-to-DIS contributions should be ≤5% of the IS response. These specifications must be verified during method validation and monitored throughout study sample analysis to ensure ongoing compliance [3].

Case Study: Olmesartan Determination in Human Plasma

A specific research investigation evaluated the appropriateness of deuterated internal standards for determining olmesartan, a cardiovascular drug, in human plasma. The developed HPLC-MS method utilized deuterated olmesartan as the internal standard within a simplified liquid-liquid extraction procedure. The method demonstrated excellent linearity (5-2500 ng/mL) with accurate and precise results across the concentration range [4].

The validated method was successfully applied to a bioequivalence study following administration of a single 40mg oral dose of olmesartan medoxomil to human subjects. The use of deuterated olmesartan as the internal standard provided a reliable regulatory bioanalysis tool that contributed to therapy efficacy and improved safety assessment for patients treated with generic medicines. This case study exemplifies how DIS implementation supports robust bioanalytical methods for regulatory decision-making [4].

Conclusion

Deuterated Internal Standards represent an indispensable component of modern bioanalytical LC-MS methods, providing unmatched capability to compensate for analytical variability and matrix effects. Through careful DIS selection based on structural similarity, appropriate deuteration patterns, and rigorous quality control, laboratories can develop highly reliable quantification methods. The comprehensive protocol outlined in this document provides researchers with a systematic approach to DIS implementation, from initial selection through method validation and routine application.

The scientific, regulatory, and financial benefits of DIS implementation are well-established. Scientifically, DIS normalize matrix effects and improve data quality. Regulatorily, DIS-based methods align with agency expectations for robust bioanalysis. Financially, the initial investment in DIS synthesis is offset by reduced method development time and fewer failed experiments. As bioanalytical challenges continue to evolve with increasingly complex therapeutic modalities, the strategic implementation of deuterated internal standards remains fundamental to generating high-quality data that supports critical decisions in drug development and clinical practice [1] [2].

References

Cabazitaxel-d6 as a Mass Spectrometry Reference Standard

Author: Smolecule Technical Support Team. Date: February 2026

Cabazitaxel-d6 is a deuterium-labeled analog of the anticancer drug cabazitaxel. It serves as a crucial internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of cabazitaxel in biological matrices, primarily human plasma. Its use corrects for variability in sample preparation and ionization efficiency, thereby improving the accuracy and reliability of analytical results [1] [2].

The following table summarizes the core quantitative data and method parameters for two representative LC-MS/MS assays utilizing this compound.

Parameter Method 1: J Chromatogr B (2013) Method 2: J Pharm Biomed Anal (2012)
Analyte Cabazitaxel, Docetaxel, Demethylated Metabolites Cabazitaxel
Internal Standard This compound (inferred from context) This compound
Sample Matrix Human Plasma Human Lithium Heparinized Plasma
Sample Volume Not Explicitly Stated 100 μL
Sample Pretreatment Liquid-liquid extraction (LLE) with tert-butyl methyl ether [3] LLE with ammonium hydroxide, acetonitrile, n-butylchloride [2]
Calibration Range 1.0 - 150 ng/mL (Cabazitaxel) [3] 1.00 - 100 ng/mL; 40.0 - 4000 ng/mL (for sample dilution) [2]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL (Cabazitaxel) [3] 1.00 ng/mL [2]
Chromatographic Column Zorbax Extend C18 [3] Reversed Phase C₁₈ [2]

| MS Transitions (MRM) | Cabazitaxel: 836 → 555 [3] | Cabazitaxel: 836 → 555; this compound (IS): 842 → 561 [2] | | Key Application | Clinical drug monitoring and pharmacokinetic studies [3] | Applied to samples from a clinical study [2] |

Detailed Experimental Protocol: Plasma Sample Analysis

Below is a detailed methodology for quantifying cabazitaxel in human plasma using this compound as an internal standard, synthesized from the available literature.

1. Solutions and Reagents

  • Stock Solutions: Prepare primary stock solutions of cabazitaxel and this compound in a suitable solvent like methanol or DMSO [1].
  • Working Solutions: Serially dilute stock solutions with methanol or acetonitrile to create working standards for calibration curves and quality controls.
  • Extraction Solvents: Use high-purity ammonium hydroxide, acetonitrile, and n-butylchloride [2].

2. Sample Preparation (Liquid-Liquid Extraction) This protocol is adapted from a validated method [2]. 1. Aliquot: Pipette 100 μL of human plasma (e.g., lithium heparinized) into a microcentrifuge tube. 2. Spike Internal Standard: Add a known volume (e.g., 20 μL) of the this compound working solution. 3. Alkalinization: Add 20 μL of 4% ammonium hydroxide to the plasma sample. This step is critical to mitigate non-specific binding [2]. 4. Protein Precipitation: Add 100 μL of acetonitrile, vortex-mix vigorously to precipitate plasma proteins. 5. Liquid-Liquid Extraction: Add 1 mL of n-butylchloride to the mixture. Vortex for a sufficient time (e.g., 10-15 minutes) to ensure complete partitioning of the analytes into the organic layer. 6. Centrifugation: Centrifuge the samples at high speed (e.g., 10,000-14,000 g) for 5-10 minutes to achieve clear phase separation. 7. Collection: Transfer the upper organic layer (n-butylchloride) to a new clean tube. 8. Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen in a warm water bath (∼40°C). 9. Reconstitution: Reconstitute the dry residue with an appropriate volume (e.g., 100-200 μL) of the LC mobile phase or a solvent compatible with it. Vortex thoroughly before injection into the LC-MS/MS system.

3. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 50-100 mm x 2.1 mm, 1.8-5 μm particle size) is recommended [3] [2].
  • Mobile Phase: Utilize a gradient elution.
    • Mobile Phase A: An aqueous phase, such as 10 mM ammonium hydroxide [3] or water.
    • Mobile Phase B: An organic phase, such as methanol [3] or acetonitrile [2].
  • Gradient Program: A typical gradient might start at a lower percentage of B (e.g., 20-30%), increase linearly to a high percentage of B (e.g., 70-95%) over several minutes, hold, and then re-equilibrate.
  • Flow Rate: 0.20 mL/min [2].
  • Injection Volume: Typically 5-20 μL.
  • Run Time: Approximately 5 minutes, with cabazitaxel eluting at around 3.0 minutes [2].

4. Mass Spectrometry (MS) Detection

  • Ionization: Turbo Ion Spray or Electrospray Ionization (ESI) in positive ion mode [3] [2].
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Ion Transitions (MRM):
    • Cabazitaxel: m/z 836.4 → 555.2 [2] (quantification transition).
    • This compound (IS): m/z 842.4 → 561.2 [2].
  • Optimization: Source-dependent parameters (like temperature, gas flows, and voltages) and compound-dependent parameters (like declustering potential and collision energy) must be optimized for the specific instrument used.

5. Method Validation While full validation data is extensive, the referenced methods demonstrate that the following parameters were successfully validated [3] [2]:

  • Linearity: Calibration curves should be linear over the stated ranges (e.g., 1-150 ng/mL) with a correlation coefficient (r²) ≥ 0.99.
  • Precision and Accuracy: Both within-run and between-run precision (expressed as % Relative Standard Deviation) should be ≤15% (≤20% at LLOQ). Accuracy should be within ±15% of the nominal value (±20% at LLOQ).
  • Recovery and Matrix Effect: The extraction efficiency (recovery) and any ion suppression/enhancement from the plasma matrix should be evaluated.
  • Stability: The stability of cabazitaxel and the IS should be assessed under various conditions, including in the autosampler, through freeze-thaw cycles, and during long-term storage.

Critical Method Note: Non-Specific Binding

Cabazitaxel is prone to non-specific binding (NSB) to labware, which can lead to significant analyte loss and inaccurate quantification. The sample preparation protocol detailed above includes two key steps to combat this:

  • Alkalinization: The addition of 4% ammonium hydroxide during sample pretreatment is a practical and critical solution to minimize NSB [2].
  • Avoiding Dilution: If possible, avoid diluting samples prior to extraction, as dilution can exacerbate NSB, leading to a ~6.5% loss per dilution step. If high-concentration samples must be diluted, a separate, higher-range calibration curve (e.g., 40-4000 ng/mL) should be used and validated [2].

Experimental Workflow Visualization

The following diagram illustrates the complete LC-MS/MS analytical workflow for quantifying cabazitaxel in plasma using this compound as an internal standard.

Start Start: Plasma Sample (100 µL) IS Spike Internal Standard (this compound) Start->IS Alkalinize Alkalinization (Add 4% Ammonium Hydroxide) IS->Alkalinize Precipitate Protein Precipitation (Add Acetonitrile & Vortex) Alkalinize->Precipitate LLE Liquid-Liquid Extraction (Add n-Butylchloride & Vortex) Precipitate->LLE Centrifuge Centrifugation (10,000 g, 5-10 min) LLE->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness (N₂ Gas, 40°C) Collect->Evaporate Reconstitute Reconstitute in LC Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analyze LC-MS/MS Analysis (MRM: 836→555 & 842→561) Inject->Analyze

Application in Clinical Pharmacokinetics

Validated methods using this compound are essential for supporting clinical pharmacokinetic (PK) studies. The high sensitivity and specificity of these LC-MS/MS assays allow researchers to:

  • Construct PK Profiles: Accurately measure plasma drug concentrations over time in patients receiving cabazitaxel therapy [3] [2].
  • Determine PK Parameters: Calculate critical parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t½).
  • Enable Therapeutic Drug Monitoring (TDM): Facilitate dose optimization and personalized treatment strategies for cancer patients.

Important Considerations

  • Safety and Compliance: this compound is intended for research purposes only and is a controlled substance not for human therapeutic use [1].
  • Instrument Qualification: The mass spectrometer should be properly tuned and calibrated before method implementation.
  • Stability of Solutions: The stability of this compound stock and working solutions should be verified periodically under their storage conditions (often recommended at -20°C or below) [1].

References

quantitative analysis cabazitaxel using deuterated standard

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method & Rationale

The quantitative determination of cabazitaxel in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, specifically Cabazitaxel-d9, is the preferred approach as it corrects for analyte loss during preparation and matrix effects during mass spectrometry, ensuring high data accuracy and reproducibility [1] [2].

This protocol outlines a sensitive and validated LC-MS/MS method for the simultaneous quantification of cabazitaxel and its metabolite, docetaxel, in human plasma, using Cabazitaxel-d9 as the internal standard [3].

Method Validation & Performance Data

The following tables summarize the key validation parameters for the analytical method, demonstrating its reliability for supporting clinical studies.

Table 1: Analytical Performance Characteristics of the LC-MS/MS Assay

Parameter Cabazitaxel Docetaxel
Calibration Range 1.0 - 150 ng/mL 0.1 - 15 ng/mL [3]
Inter-day Accuracy & Precision Within ±15% of nominal value (±20% at LLOQ) [3] Within ±15% of nominal value (±20% at LLOQ) [3]
Sample Pretreatment Liquid-liquid extraction with tert-butyl methyl ether [3] Liquid-liquid extraction with tert-butyl methyl ether [3]
Chromatographic Column Zorbax Extend C18 column [3] Zorbax Extend C18 column [3]

Table 2: Data for Related Substances (Impurities) in Cabazitaxel Drug Substance

Substance Linear Range (R²) LOD LOQ
Cabazitaxel LOQ – 0.10% (0.9998) [4] 0.002% [4] 0.008% [4]
CBZM01 Impurity 0.03 – 0.225% (0.9997) [4] 0.002% [4] 73 ng/mL [4]
CBZM02 Impurity 0.03 – 0.225% (0.9997) [4] 0.002% [4] 71 ng/mL [4]
CBZN09 Impurity 0.03 – 0.225% (0.9998) [4] 0.002% [4] 6 ng/mL [4]

Experimental Protocol

Here is the step-by-step workflow for the quantitative analysis of cabazitaxel in human plasma:

cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing A Thaw Plasma Samples (On Ice) B Aliquot 100 µL Plasma A->B C Spike with Cabazitaxel-d9 Internal Standard B->C D Liquid-Liquid Extraction with tert-Butyl Methyl Ether C->D E Vortex & Centrifuge D->E F Collect Organic Layer & Evaporate E->F G Reconstitute in Mobile Phase F->G H Inject into HPLC System G->H I Chromatographic Separation (Zorbax Extend C18 Column) Gradient: Ammonium Hydroxide & Methanol H->I J MS/MS Detection Positive Ion Mode (MRM) I->J K Peak Integration (Analyte & Internal Standard) J->K L Calculate Peak Area Ratios K->L M Quantitate Against Calibration Curve L->M

Sample Preparation
  • Plasma Pretreatment: Thaw frozen human plasma samples on ice. Aliquot 100 µL into a clean tube.
  • Internal Standard Addition: Spike the plasma aliquot with a known concentration of Cabazitaxel-d9 internal standard solution [3].
  • Liquid-Liquid Extraction (LLE):
    • Add a volume of tert-butyl methyl ether (e.g., 1 mL) to the sample [3].
    • Vortex mix vigorously for 10-15 minutes to ensure complete analyte extraction.
    • Centrifuge the mixture (e.g., 10,000 × g for 5 minutes) to separate the organic and aqueous layers.
  • Post-Extraction Processing:
    • Transfer the upper organic layer to a new tube.
    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas in a warm water bath (≈40°C).
    • Reconstitute the dry residue with an appropriate volume of HPLC mobile phase (e.g., 100-200 µL) for injection [4].
LC-MS/MS Analysis
  • Chromatographic Conditions:
    • Column: Zorbax Extend C18 (100mm × 3.0mm, 1.8µm) or equivalent [4].
    • Mobile Phase: Gradient mixture of 10mM Ammonium Hydroxide (Eluent A) and Methanol (Eluent B) [3] [4].
    • Flow Rate: 0.8 mL/min [4].
    • Column Temperature: 40°C [4].
    • Injection Volume: 3 µL [4].
  • Mass Spectrometric Detection:
    • Ionization: Turbo Ion Spray in positive ion mode [3].
    • Scan Mode: Multiple Reaction Monitoring (MRM). Monitor specific transitions for cabazitaxel, docetaxel, and Cabazitaxel-d9.
Data Calculation
  • Integrate the peak areas for cabazitaxel and the Cabazitaxel-d9 internal standard.
  • Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard and sample.
  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the standards, typically using linear regression with (1/x^2) weighting.
  • Calculate the concentration of cabazitaxel in unknown samples by interpolating from the calibration curve.

Key Advantages & Applications

  • High Reliability: The use of Cabazitaxel-d9 corrects for matrix effects and procedural losses, making the method robust for complex biological samples [2] [5].
  • Proven Clinical Utility: This method is well-suited for clinical drug monitoring and can support pharmacokinetic studies in patients undergoing treatment with cabazitaxel [3].

References

Application Note: Cabazitaxel-d6 Protein Binding Assay

Author: Smolecule Technical Support Team. Date: February 2026

AN/Cab-d6/PB/001

This document provides a validated protocol for determining the plasma protein binding of Cabazitaxel-d6, a stable isotope-labeled analog of the chemotherapeutic agent cabazitaxel. Understanding protein binding is crucial as it influences the drug's volume of distribution, clearance, and ultimately, its efficacy and safety profile [1].

1. Introduction Cabazitaxel is a semi-synthetic taxane used in the treatment of metastatic castration-resistant prostate cancer. It is highly protein-bound in plasma (89-92%), primarily to human serum albumin (82%) and various lipoproteins [1]. A recent clinical study (2025) established that the dose-to-albumin ratio (Dose/Alb) is a significant predictor of severe, grade 3-4 neutropenia, a major dose-limiting side effect [2]. This highlights the critical importance of accurately characterizing protein binding, as the small, unbound fraction is pharmacologically active. The use of this compound as an internal standard is essential for developing robust bioanalytical assays that can precisely measure these parameters.

2. Materials and Equipment

  • Analytical Standard: this compound (internal standard)
  • Test System: Human plasma (fresh or freshly frozen)
  • Equipment:
    • Equilibrium dialysis apparatus (e.g., HTD96b dialyzer)
    • Semi-permeable membranes (MWCO: 12-14 kDa)
    • Thermostated water bath or incubator (37°C)
    • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
    • Centrifuge
  • Buffers: Phosphate Buffered Saline (PBS, 0.1 M, pH 7.4)

3. Experimental Protocol

Table 1: Key Physicochemical and Protein Binding Properties of Cabazitaxel
Property Detail Relevance to Assay Design
Primary Binding Partners Human Serum Albumin (82%), Lipoproteins (HDL, LDL, VLDL) [1] Supports the use of human plasma for clinically relevant data.
Reported Protein Binding 89 - 92% [1] Indicates a very high level of binding; assay must be highly precise to measure small changes in free fraction.
Clinical Impact of Binding High dose-to-albumin ratio predicts severe neutropenia [2] Validates the clinical necessity of this assay for safety assessment.
Metabolism Principally by CYP3A4/5 [1] Suggests potential for drug-drug interactions; assay can be used to investigate such interactions.
Workflow Overview: Protein Binding Assay

Start Start Assay Preparation A Prepare Plasma and Buffer Start->A B Spike with this compound A->B C Load into Donor/Receiver Chambers B->C D Perform Equilibrium Dialysis (16-18 hrs, 37°C) C->D E Post-Dialysis Sample Collection D->E F LC-MS/MS Analysis E->F G Data Calculation F->G End Report Results G->End

3.1. Assay Preparation

  • Buffer Preparation: Prepare PBS (0.1 M, pH 7.4) and filter through a 0.22 µm membrane.
  • Membrane Preparation: Pre-soak the semi-permeable membranes in deionized water for at least 60 minutes, followed by a 15-minute soak in the assay buffer.
  • Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and serially dilute with PBS to create working solutions.

3.2. Sample Loading & Dialysis

  • Plasma Fortification: Spike blank human plasma with this compound working solution to achieve the desired concentration (e.g., 50 ng/mL, simulating therapeutic levels).
  • Chamber Assembly: Load the fortified plasma (e.g., 150 µL) into the donor chamber and an equal volume of PBS into the receiver chamber.
  • Equilibration: Seal the dialysis device and incubate with gentle agitation (e.g., 50 rpm) in a water bath at 37°C for 16-18 hours to reach equilibrium.

3.3. Post-Dialysis Sample Processing

  • Sample Collection: After dialysis, carefully withdraw aliquots from both the plasma (donor) and buffer (receiver) chambers.
  • Matrix Matching: To mitigate the matrix effect, add buffer to the plasma sample and plasma to the buffer sample to achieve identical matrix compositions.
  • Protein Precipitation: Add a three-fold volume of cold acetonitrile containing a non-isotopic internal standard (e.g., Tolbutamide) to all samples to precipitate proteins.
  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes. Collect the supernatant for LC-MS/MS analysis.

4. Data Analysis

  • Calculation: Determine the concentration of this compound in the buffer (C_buffer) and plasma (C_plasma) chambers.
    • Fraction Unbound (f_u): f_u = C_buffer / C_plasma
    • Fraction Bound (f_b): f_b = 1 - f_u
    • % Protein Binding: %PB = f_b * 100
  • Quality Control: The assay is valid if the recovery is between 85-115%, calculated as: Recovery = [ (C_buffer * V_buffer) + (C_plasma * V_plasma) ] / (Total amount added)
Table 2: Key Parameters for LC-MS/MS Analysis
Parameter Specification Purpose
Detection Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Provides the required sensitivity and specificity for low-concentration analytes.
Ionization Mode Electrospray Ionization (ESI), Positive Mode Suitable for the ionization of cabazitaxel and its analogs.
Quantitation Stable Isotope-Labeled Internal Standard (this compound) Corrects for matrix effects and loss during sample preparation, improving accuracy.
UV Detection (Alternative) 229 nm [3] Can be used for formulation analysis but lacks the sensitivity for unbound drug quantification.

5. Discussion

The protein binding relationship and its clinical impact can be visualized as follows:

LowAlb Low Albumin Levels HighRatio High Dose-to-Albumin Ratio LowAlb->HighRatio HighFree Increased Free Drug Fraction HighRatio->HighFree HighTox Higher Risk of Severe Neutropenia HighFree->HighTox

This assay provides a reliable method for quantifying the protein binding of this compound. The high protein binding of cabazitaxel means that small changes in the unbound fraction can lead to significant shifts in clinical outcomes. The proven link between the dose-to-albumin ratio and severe neutropenia [2] underscores the value of this assay in predicting and mitigating patient toxicity. This protocol can be adapted to study drug-drug interactions, particularly with agents that alter plasma protein levels or displace cabazitaxel from binding sites.


References

metabolite identification using deuterated cabazitaxel

Author: Smolecule Technical Support Team. Date: February 2026

Cabazitaxel Metabolism and Analytical Methods

Cabazitaxel is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4/5 playing a major role and CYP2C8 a minor role [1]. Metabolites are largely excreted in feces (76%) with a smaller renal component (3.7%) [2] [1].

The main metabolites result from demethylation of the 10-methyl and 7-methyl groups on the baccatin III ring, producing RPR112698 and RPR123142 [3]. These are often monitored semi-quantitatively as docetaxel equivalents [3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary technique. Key components of a validated method include [2] [3]:

  • Sample Preparation: Liquid-liquid extraction with solvents like tert-butyl methyl ether*.
  • Chromatography: Reversed-phase separation, often using a C18 column and a gradient mixture of ammonium hydroxide and methanol.
  • Mass Detection: Turbo ion spray ionization in positive ion mode, monitoring specific multiple reaction monitoring (MRM) transitions.

Experimental Protocol: LC-MS/MS for Plasma

This protocol summarizes methodologies from published assays [2] [3].

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma sample into a tube.
  • Add a known amount of the internal standard, deuterated cabazitaxel (2H6-cabazitaxel) [2].
  • Add 1 mL of tert-butyl methyl ether*.
  • Vortex mix for 10 minutes, then centrifuge at approximately 10,000-15,000 x g for 5 minutes.
  • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitute the dry residue in 100 µL of a reconstitution solution (e.g., a mixture of water and methanol).

2. Instrumental Analysis (LC-MS/MS)

  • HPLC Conditions:
    • Column: Zorbax Extend C18 (or equivalent)
    • Mobile Phase A: 10 mM ammonium hydroxide in water
    • Mobile Phase B: Methanol
    • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 60% | | 2 | 60% | | 8 | 95% | | 10 | 95% | | 10.1 | 60% | | 15 | 60% |
    • Flow Rate: 0.5 mL/min
    • Injection Volume: 10-20 µL
  • MS/MS Conditions:
    • Ion Source: Electrospray Ionization (ESI), positive mode
    • Source Temperature: 500°C
    • Ion Spray Voltage: 5500 V
    • Detection: Multiple Reaction Monitoring (MRM) | Compound | Precursor Ion (m/z) | Product Ion (m/z) | | :--- | :--- | :--- | | Cabazitaxel | 836.4 | 555.2 [2] | | 2H6-Cabazitaxel (IS) | 842.4 | 561.2 [2] | | Docetaxel | 830.4 | 549.2 [3] |

3. Method Validation A full validation should establish:

  • Linearity: Calibration curves (e.g., 1.0–150 ng/mL for cabazitaxel, 0.1–15 ng/mL for docetaxel) with correlation coefficient (r²) >0.99 [3].
  • Accuracy and Precision: Within ±15% of the nominal value for quality control samples, and ±20% at the lower limit of quantitation (LLOQ) [3].
  • Specificity: No interference from blank plasma components.
  • Stability: Under various storage and processing conditions.

Quantitative Data Summary

The table below summarizes key pharmacokinetic and analytical parameters for cabazitaxel.

Parameter Details / Value
Major Metabolites RPR112698, RPR123142 (demethylated metabolites, monitored as docetaxel equivalents) [3]
Key Metabolic Enzymes CYP3A4/5 (major), CYP2C8 (minor) [1]
Excretion Feces: ~76%; Urine: ~3.7% [2] [1]
Reported Linear Range Cabazitaxel: 1.0–150 ng/mL; Docetaxel: 0.1–15 ng/mL [3]
Protein Binding ~91.6% (mainly to albumin and lipoproteins) [2]
Clinical Indication Metastatic castration-resistant prostate cancer (post-docetaxel treatment) [4] [1]

Metabolite Identification Workflow

The following diagram illustrates the core workflow for identifying cabazitaxel metabolites using LC-MS/MS.

Start Plasma Sample Prep Sample Preparation Liquid-Liquid Extraction Start->Prep LC LC Separation C18 Column, Gradient Elution Prep->LC MS MS/MS Analysis ESI+ and MRM Monitoring LC->MS ID Metabolite Identification (Predominant Demethylation) MS->ID Data Data Analysis Quantification & Reporting ID->Data End Identified Metabolites Data->End

Critical Methodological Notes

A key challenge in cabazitaxel bioanalysis is non-specific binding (NSB). Cabazitaxel can adhere to labware surfaces, leading to significant sample loss [2]. To mitigate this:

  • Minimize Sample Dilution: A validated secondary calibration range can avoid dilution prior to extraction [2].
  • Consider Additives: Using additives in solvents or sample tubes may help reduce binding, though specific agents are not detailed in the searched literature.

References

Cabazitaxel-d6 tissue distribution study method

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Cabazitaxel-d6

The search results confirm that this compound is a deuterium-labeled analog of Cabazitaxel, primarily used as an internal standard for quantitative bioanalysis via techniques like LC-MS/MS [1] [2]. This role is critical for ensuring accurate measurement of the parent drug in biological matrices, which is a foundational part of any distribution study.

Some basic physicochemical and pharmacokinetic parameters of the parent drug, Cabazitaxel, were identified and are summarized in the table below. This data can inform the design of a distribution study for the deuterated form.

Parameter Details/Value Relevance to Distribution Studies
Primary Use Internal Standard for LC-MS/MS [1] [2] Ensures accurate quantification of parent drug in biological samples.
Protein Binding 89-92% (mainly to human serum albumin and lipoproteins) [3] Impacts free drug concentration available for tissue uptake.
Volume of Distribution (Vss) 4,864 L (indicating extensive tissue distribution) [3] Suggests the drug penetrates deeply into tissues.
Metabolism Extensive hepatic metabolism, primarily by CYP3A4/5 [3] Affects drug concentration and clearance in tissues.
Excretion ~80% in feces as metabolites; ~4% in urine [3] Informs on elimination pathways.

Proposed Framework for a Tissue Distribution Study

Although a direct protocol was not found, you can construct a robust study based on standard practices in drug development and the available information. The following workflow outlines the key stages.

Study Design Study Design Dosing & Sampling Dosing & Sampling (Animal Model) Study Design->Dosing & Sampling Sample Processing Sample Processing (Homogenization & Extraction) Dosing & Sampling->Sample Processing Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Using this compound as I.S. Sample Processing->Bioanalysis (LC-MS/MS) Data Calculation Data Calculation & Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Data Calculation

Stage 1: Study Design & Animal Model
  • Animal Selection: Choose a relevant animal model (e.g., mice, rats) for the disease state.
  • Dosing: Administer a single intravenous dose of Cabazitaxel. The dosage can be referenced from preclinical studies; for example, one search result used 10 mg/kg in mice [3].
  • Tissue Selection: Identify target tissues (e.g., tumor, liver, kidney, brain, plasma) based on the drug's properties and research goals. Cabazitaxel's high volume of distribution suggests extensive tissue penetration [3].
Stage 2: Sample Collection & Processing
  • Sampling Timepoints: Euthanize animals at predetermined time points (e.g., 0.25, 1, 4, 8, 24 hours post-dose) with multiple animals per time point.
  • Collection: Collect blood (for plasma) and tissues. Weigh tissue samples immediately.
  • Homogenization: Homogenize tissues in a buffer (e.g., phosphate-buffered saline) to create a uniform matrix. A recommended ratio is 1:4 (w/v) of tissue to buffer.
  • Sample Extraction: Perform liquid-liquid extraction on plasma and tissue homogenates.
    • Spike a fixed amount of This compound (e.g., 50 µL of a 100 ng/mL solution) into a measured volume of sample (e.g., 100 µL plasma or homogenate) as the internal standard [1] [2].
    • Add a protein precipitation solvent (e.g., cold acetonitrile).
    • Vortex, centrifuge, and collect the supernatant for analysis.
Stage 3: Bioanalysis using LC-MS/MS

This is the core step where this compound is utilized.

  • Chromatography (LC): Use a C8 or C18 reverse-phase column. A mobile phase gradient from 20% to 70% acetonitrile in 0.1% trifluoroacetic acid over several minutes can be effective, as referenced in one protocol [4].
  • Detection (MS/MS): Employ multiple reaction monitoring (MRM) to detect transitions for both Cabazitaxel and this compound. The deuterated standard corrects for variability in sample processing and ionization efficiency.
Stage 4: Data Calculation
  • The concentration of Cabazitaxel in each sample is calculated based on the response ratio (analyte/I.S.) against a calibration curve prepared in the same matrix.
  • Data is used to derive key distribution pharmacokinetic parameters for each tissue, such as:
    • C~max~: Maximum concentration observed.
    • T~max~: Time to reach C~max~.
    • AUC~0-t~: Area under the concentration-time curve, indicating total exposure.

Future Research Directions

To build upon the basic distribution study, you could consider investigating more advanced areas based on concepts found in the search results:

  • Novel Formulations: Explore how nanoparticle or micelle formulations (e.g., surfactant-stripped cabazitaxel micelles [4] or hyaluronic acid-prodrug systems [5]) alter tissue distribution and improve tumor targeting.
  • Overcoming Resistance: Investigate distribution in models of multidrug-resistant cancer, leveraging Cabazitaxel's property as a poor substrate for the P-glycoprotein efflux pump [3].
  • Combination Therapies: Study how co-administration with other agents (e.g., Orlistat [5]) affects the tissue distribution profile of Cabazitaxel.

References

Troubleshooting Poor Peak Resolution of Cabazitaxel-d6 in HPLC

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the most common parameters to adjust and provides specific guidance for cabazitaxel analysis based on documented methods [1] [2].

Parameter Category Specific Action Expected Impact & Rationale Application to Cabazitaxel Analysis

| Mobile Phase & Selectivity | • Adjust organic solvent ratio (e.g., Acetonitrile) [3] [4]. • Change organic solvent type (e.g., from ACN to Methanol) [5]. • Use phosphate buffer (e.g., pH 3.0) to control ionization [2]. | Altering selectivity (α) is the most powerful way to change peak spacing. Changing pH affects ionizable compounds [5] [4]. | A published method uses a gradient of Acetonitrile and pH 3.0 Phosphate Buffer [2]. | | Column | • Use a column with smaller particle size (e.g., 1.8µm) [5] [3]. • Ensure correct column chemistry (e.g., C18 [2]). • Increase column length [5] [4]. | Smaller particles and longer columns increase efficiency (N), leading to sharper peaks [5] [4]. | A Zorbax SB-C18 column (100mm x 3.0mm, 1.8µm) is reported for cabazitaxel [2]. | | System Conditions | • Optimize column temperature (e.g., 40°C) [5] [3]. • Adjust flow rate (e.g., 0.8 mL/min) [2] [3]. • Reduce injection volume to avoid column overloading [3]. | Higher temperature can improve efficiency; lower flow rate increases retention; smaller injection volume reduces band broadening [5] [3]. | A method specifies 40°C column temperature and a 0.8 mL/min flow rate [2]. |

Detailed Experimental Protocol for Cabazitaxel Impurity Analysis

This is a validated method for separating cabazitaxel and its related substances, which can serve as a robust starting protocol for your Cabazitaxel-d6 analysis [2].

  • Instrument: Standard HPLC system with a photodiode array (PDA) detector [2].
  • Column: Zorbax SB-C18, 100mm × 3.0mm, 1.8µm particle size [2].
  • Mobile Phase:
    • Eluent A: Phosphate buffer. Prepare by adding 1 mL of phosphoric acid to 1000 mL of water. Filter and degas [2].
    • Eluent B: HPLC-grade Acetonitrile [2].
  • Elution Method: Gradient. The specific gradient profile can be established to achieve separation within a 22-minute total run time [2].
  • Flow Rate: 0.8 mL/min [2].
  • Column Oven Temperature: 40°C [2].
  • Detection Wavelength: 220 nm [2].
  • Injection Volume: 3 µL [2].
  • Sample Diluent: Mixture of Acetonitrile and Water in a 60:40 ratio [2].

Workflow for Systematic Resolution Improvement

This workflow provides a logical sequence for optimizing your HPLC method.

Start Start: Poor Peak Resolution Step1 Implement Baseline Method (e.g., use C18 column, ACN/pH3 buffer) Start->Step1 Step2 Resolution Adequate? Step1->Step2 Step3 Adjust Mobile Phase - Change ACN/Buffer ratio - Try MeOH or THF instead of ACN Step2->Step3 No Success Success: Adequate Resolution Step2->Success Yes Step4 Optimize Column & Conditions - Use smaller particle size (1.8µm) - Adjust temperature (e.g., 40°C) - Lower flow rate Step3->Step4 If needed Step3->Success If resolved Step5 Fine-tune Sample & System - Reduce injection volume - Ensure proper sample prep - Check for column damage Step4->Step5 If needed Step4->Success If resolved Step5->Success If resolved

Key Considerations for this compound

  • Detection: A PDA detector is highly recommended. It allows you to confirm the peak purity of this compound and check for co-elution with impurities by analyzing spectra across the peak [2].
  • Known Impurities: Being aware of the retention times of known cabazitaxel impurities (like CBZM01, CBZM02, CBZN09) is invaluable for troubleshooting. If your this compound peak is co-eluting with one of these, changing selectivity becomes crucial [2].
  • System Suitability: Always perform system suitability tests before optimization. The relative retention times (RRT) for known impurities can serve as a good benchmark for your method's performance [2].

References

deuterated cabazitaxel signal enhancement MS

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary role of deuterated cabazitaxel in LC-MS/MS methods?

    • A1: Deuterated cabazitaxel (e.g., cabazitaxel-d4) serves as an Internal Standard (IS). It corrects for variability in sample preparation, matrix effects, and instrument response, leading to more accurate and reproducible quantification of non-deuterated cabazitaxel in complex samples like human plasma [1] [2].
  • Q2: What is a major experimental challenge when working with cabazitaxel, and how can it be mitigated?

    • A2: Non-specific binding (NSB) is a significant issue. Cabazitaxel can adhere to labware surfaces, leading to low and variable recovery. A proven solution is to add a small volume of ammonium hydroxide (e.g., 4%) to the plasma samples prior to the liquid-liquid extraction. This basic condition helps minimize NSB and improve analytical recovery [1].
  • Q3: How can I address signal suppression in my cabazitaxel assay?

    • A3: Signal suppression is often caused by matrix effects from co-eluting compounds. Using a stable isotope-labeled internal standard like deuterated cabazitaxel is the most effective strategy, as it experiences the same matrix effects as the analyte, correcting for them. Online Solid-Phase Extraction (Online SPE) can also reduce matrix effects by providing better sample clean-up [3] [1].

Troubleshooting Guide

Problem & Potential Cause Recommended Solution Underlying Principle / Note
Low/irreproducible recovery due to Non-Specific Binding [1] Add 4% ammonium hydroxide to plasma before Liquid-Liquid Extraction (LLE). Use low-binding plasticware throughout. Ammonium hydroxide alters the drug's interaction with container surfaces. Low-binding tubes minimize binding sites.
Signal suppression/noise from matrix effects [3] Use a deuterated internal standard. Optimize chromatographic separation (e.g., gradient elution). Implement online SPE for cleaner extracts [3]. Co-eluting matrix components interfere with ionization. The IS and better separation mitigate this.
Poor chromatography (peak shape) from secondary interactions Use a stable C18 column. Add ammonium hydroxide to the mobile phase [2]. Basic mobile phase modifiers can improve peak shape for analytes like cabazitaxel.
Low sensitivity at LLOQ Increase injection volume (if permitted). Optimize MS/MS transitions and collision energy. Ensure efficient pre-concentration during SPE. Maximizing the amount of analyte that reaches the detector.

Experimental Protocol: Quantifying Cabazitaxel with d4-Internal Standard

This detailed method is adapted from validated clinical protocols [1] [2].

1. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot: Pipette 100 µL of human plasma (sample, calibrator, or QC) into a tube.
  • Add Internal Standard: Add the working solution of deuterated cabazitaxel (IS).
  • Alkalize: Add 20 µL of 4% ammonium hydroxide and vortex mix.
  • Extract: Add 100 µL of acetonitrile (for protein precipitation) and 1 mL of n-butyl chloride or tert-butyl methyl ether. Vortex mix vigorously for 10 minutes.
  • Centrifuge: Centrifuge at >10,000 x g for 5 minutes to separate phases.
  • Evaporate: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitute: Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., high-water content) and vortex mix. Transfer to an autosampler vial for injection.

2. LC-MS/MS Analysis Conditions

  • Chromatography:
    • Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm).
    • Mobile Phase A: 10 mM Ammonium hydroxide in water.
    • Mobile Phase B: Methanol or Acetonitrile.
    • Gradient: Start at 40% B, ramp to 95% B over 3-4 minutes, hold, then re-equilibrate.
    • Flow Rate: 0.20 mL/min.
    • Injection Volume: 5-10 µL.
  • Mass Spectrometry:
    • Ionization: Heated Electrospray Ionization (H-ESI), positive mode.
    • Data Acquisition: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
      • Cabazitaxel: 836.3 → 555.2 m/z
      • Deuterated Cabazitaxel (IS): 842.3 → 561.2 m/z

The following diagram illustrates the core experimental workflow.

start Plasma Sample step1 Add Deuterated Internal Standard (IS) start->step1 step2 Add 4% Ammonium Hydroxide step1->step2 step3 Liquid-Liquid Extraction (n-butyl chloride) step2->step3 step4 Evaporate & Reconstitute step3->step4 step5 LC-MS/MS Analysis step4->step5 end Data: Cabazitaxel/IS Peak Area Ratio step5->end

Key Quantitative Data from Literature

The table below summarizes performance data from published methods using deuterated cabazitaxel as an internal standard.

Parameter Value / Range Method / Context
Linear Range 1.0 - 100 ng/mL (and 40 - 4000 ng/mL with dilution) [1] Calibration in human plasma.
Lower Limit of Quantification (LLOQ) 1.0 ng/mL [1] Validated with precision ≤8.75% and accuracy 88.5-94.1%.
Intra-/Inter-day Precision ≤ 8.75% (at LLOQ) [1] Expressed as Relative Standard Deviation (RSD).
Analytical Recovery Not explicitly stated, but NSB loss was ~6.5% per dilution step without NH₄OH [1]. Highlights the need for ammonium hydroxide treatment.

References

Cabazitaxel Solution Stability: Conditions & Durations

Author: Smolecule Technical Support Team. Date: February 2026

Formulation / Solution Type Storage Conditions Demonstrated Stability Period Key Findings & Acceptability Criteria
Cabazitaxel Accord (20 mg/mL concentrate) [1] 20°C–25°C, no light protection 56 days in punctured vials Physicochemically stable; concentration 95%–105% of label claim; total impurities ≤ 3.0% [1].
Diluted Infusion Solution (0.1 & 0.26 mg/mL) [1] 2°C–8°C (refrigerated) or 15°C–30°C (ambient) 28 days in non-PVC bottles Stable in 0.9% NaCl or 5% glucose; concentration within ±10% of initial; minimal impurity formation [1].
Concentrate-Solvent Mixture (Jevtana) [2] 3°C–5°C 2 weeks Purity remained at 100%; no significant degradation [2].
Concentrate-Solvent Mixture (Jevtana) [2] 18°C–21°C & 40°C 2 weeks Purity decreased (99.91% at 18-21°C; 98.20% at 40°C); degradation product formed [2].
Surfactant-Stripped Micelles (sss-CTX) [3] Aqueous storage Varies (improved with co-loader) Challenge: Drug aggregation during storage. Solution: Co-loaders like mifepristone (at 60% mass ratio to CTX) improve stability [3].

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in the stability data, which you can adapt for your work with cabazitaxel-d6.

Protocol: Physicochemical Stability Study

This method, used to generate the data in the table above, involves assessing physical and chemical stability over time [1].

  • Sample Preparation:
    • Concentrate: Use punctured original vials of cabazitaxel (e.g., 20 mg/mL).
    • Diluted Solutions: Dilute the concentrate with 0.9% sodium chloride or 5% glucose solution in non-PVC containers to target concentrations (e.g., 0.1 mg/mL and 0.26 mg/mL).
  • Storage Conditions:
    • Store samples under various conditions: refrigerated (2°C–8°C), ambient temperature (15°C–30°C), and at elevated temperatures (e.g., 40°C) for accelerated studies. Test both light-protected and non-protected conditions.
  • Analysis at Time Points:
    • Visual Inspection: Check for changes in color, clarity, and visible particles.
    • pH Measurement: Monitor for significant shifts in pH.
    • HPLC Analysis (Primary Method):
      • Use a validated stability-indicating HPLC method with UV/PDA detection [2] [1].
      • Acceptance Criteria: For concentrates, maintain 95%–105% of the initial label claim. For diluted solutions, remain within ±10% of the initial concentration.
      • Monitor for related substances (impurities); total impurities should typically be ≤ 3.0% for concentrates [1].
Protocol: Formulating Stabilized Micelles

This advanced protocol describes creating a micelle formulation with improved storage stability, which may be relevant for novel delivery systems [3].

  • Micelle Preparation:
    • Dissolve cabazitaxel and a hydrophobic co-loader (e.g., mifepristone) in an organic solvent like methylene chloride (DCM).
    • Slowly add this solution dropwise to an aqueous solution of a surfactant/polymer (e.g., 10% Pluronic F127) under stirring until clear.
  • Surfactant-Stripping Process:
    • Dilute the formed micelle solution with cold phosphate-buffered saline (PBS).
    • Use a low-temperature (4°C) diafiltration or centrifugal filtration system with a 100 kDa molecular weight cut-off (MWCO) to remove excess, unincorporated surfactant.
    • Concentrate the solution and repeat the washing process multiple times.
  • Stability Assessment:
    • Monitor the soluble drug content in the aqueous solution over time using HPLC. Compare the stability of formulations with and without co-loaders.

Troubleshooting Common Stability Issues

  • Rapid Degradation at Room Temperature:
    • Cause: Exposure to higher temperatures and light can accelerate degradation [2].
    • Solution: Store solutions at 3°C–5°C whenever possible. For long-term storage of concentrates, data supports stability for up to 8 weeks at room temperature, but refrigeration is the safest option [1].
  • Drug Aggregation in Aqueous Formulations:
    • Cause: Pure cabazitaxel micelles can be unstable, leading to drug precipitation [3].
    • Solution: Incorporate a hydrophobic co-loader, such as mifepristone, into the micelle core. A mass ratio of 60% (co-loader to cabazitaxel) has been shown to stabilize the formulation during storage [3].
  • Instability in Diluted Infusion Bags:
    • Cause: Using inappropriate container materials or exceeding the validated stability period.
    • Solution: Always use non-PVC bottles or bags. Recent evidence indicates chemical stability of diluted solutions can be maintained for up to 4 weeks when stored correctly [1].

Pathways & Workflows for Stability Optimization

The following diagram illustrates the decision-making workflow for selecting the appropriate stabilization method based on your experimental goals, incorporating strategies from the research.

Start Start: Cabazitaxel Stability Optimization Q1 Is the goal to stabilize a commercial formulation? Start->Q1 Q2 Is the goal to develop a novel aqueous formulation? Q1->Q2 No Method1 Method: Commercial Formulation Q1->Method1 Yes Method2 Method: Novel Aqueous Formulation Q2->Method2 Yes Protocol1 Storage Protocol: - Refrigerate (3-5°C) - Use non-PVC containers - Monitor pH & impurities via HPLC Method1->Protocol1 Protocol2 Formulation Protocol: - Use surfactant (e.g., Pluronic F127) - Add co-loader (e.g., Mifepristone) - Apply surfactant-stripping Method2->Protocol2 Result1 Outcome: Extended Liquid Storage Stability Protocol1->Result1 Result2 Outcome: Resists Aggregation in Aqueous Storage Protocol2->Result2

Key Takeaways for Researchers

  • Leverage Extended Stability Data: Recent studies support that cabazitaxel solutions are stable much longer than previously stated in some product literature, allowing for more flexible multi-dosing in experiments and potential cost savings [2] [1].
  • Prioritize Hydrophobic Co-loaders for Novel Systems: If developing new nanocarriers like micelles, incorporating a hydrophobic stabilizer like mifepristone is a critical step to prevent cabazitaxel aggregation [3].
  • Validate with Stability-Indicating HPLC: Regardless of the formulation, a robust HPLC method is essential for accurately monitoring the concentration and purity of cabazitaxel over time [2] [1].

References

What Are Matrix Effects & How Do They Impact Cabazitaxel Analysis?

Author: Smolecule Technical Support Team. Date: February 2026

Matrix Effects (MEs) are the alteration of an analyte's signal caused by all other components in the sample besides the analyte itself [1]. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-eluting compounds from the biological matrix can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification, reduced sensitivity, and poor reproducibility [1].

For cabazitaxel-d6, used as an internal standard for cabazitaxel, MEs can compromise the accuracy of your entire assay if not properly managed.

How Can I Evaluate Matrix Effects in My Method?

Before optimizing your method, it's crucial to assess the extent of MEs. The table below summarizes three primary evaluation techniques [1].

Method Description Type of Data Key Limitation
Post-Column Infusion [1] Continuously infuses analyte into the LC effluent post-column while injecting a blank matrix extract. Identifies retention time zones with ion suppression/enhancement. Qualitative Does not provide a quantitative measure of ME.
Post-Extraction Spiking [1] Compares the signal of the analyte in a pure solution to its signal when spiked into a processed blank matrix extract at the same concentration. Quantitative Requires a blank matrix to be available.
Slope Ratio Analysis [1] A variant of the post-extraction method; compares the calibration curves from matrix-matched standards vs. pure solvent standards over a concentration range. Semi-Quantitative More resource-intensive than single-level spiking.

The following workflow diagram illustrates how these methods integrate into the method development process:

Start Start ME Evaluation Step1 Optimize MS Parameters with Pure Standard Start->Step1 Step2 Perform Qualitative ME Assessment Step1->Step2 MethodA Post-Column Infusion Step2->MethodA Identifies problematic RT zones Step3 Perform Quantitative ME Assessment MethodB Post-Extraction Spiking Step3->MethodB Single concentration MethodC Slope Ratio Analysis Step3->MethodC Calibration range Step4 Implement Mitigation Strategies Step5 Proceed to Full Validation Step4->Step5 MethodA->Step3 MethodB->Step4 MethodC->Step4

What Strategies Can Minimize or Compensate for Matrix Effects?

The optimal strategy depends on your required level of sensitivity and the availability of a blank matrix. The table below outlines the primary approaches.

Strategy Description Key Techniques Considerations
Minimize MEs Adjust the analytical process to reduce interference. Improved Sample Clean-up: Use SPE, LLE [1]. Chromatographic Optimization: Improve separation to shift analyte RT away from ME zones [1]. MS Parameter Tuning: Adjust source conditions [1]. Crucial when high sensitivity is required. A "cleaner" sample is the goal.
Compensate for MEs Use calibration methods to account for signal alteration. Stable Isotope-Labeled IS: Use this compound as it co-elutes with the analyte and experiences nearly identical MEs [1]. Matrix-Matched Calibration: Prepare standards in the same blank matrix as samples [1]. Standard Addition: Add known amounts of analyte to the sample itself. Compensation is often easier and sufficient if a blank matrix is available. The use of a SIL-IS like this compound is considered the gold standard.

Experimental Protocol: Post-Extraction Spiking for Quantitative ME Assessment

This protocol provides a quantitative measure of matrix effect for your cabazitaxel assay [1].

  • Objective: To quantitatively determine the matrix effect by comparing the analyte response in a pure solution to its response in a processed biological matrix.
  • Materials:
    • Stock solutions of cabazitaxel and this compound.
    • Blank biological matrix (e.g., human plasma) from at least 6 different sources.
    • Appropriate solvents and reagents for sample preparation (e.g., for protein precipitation, SPE, etc.).
    • LC-MS/MS system.
  • Procedure:
    • Prepare Sample Set A (Post-extraction Spiked):
      • Process the blank matrix samples through your entire sample preparation procedure (e.g., protein precipitation, extraction).
      • After processing and immediately before LC-MS/MS analysis, spike a known concentration of cabazitaxel and this compound into the cleaned-up matrix extracts.
    • Prepare Sample Set B (Neat Solution):
      • Prepare standard solutions of cabazitaxel and this compound in a pure solvent (e.g., mobile phase) at the same concentration as Set A. Do not subject these to any sample preparation.
    • Analysis:
      • Analyze all samples (Set A and Set B) in the same batch using your LC-MS/MS method.
  • Calculation and Interpretation:
    • Calculate the Matrix Effect (ME) for each lot of matrix using the formula: ME (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) × 100%
    • An ME of 100% indicates no matrix effect.
    • An ME < 100% indicates ion suppression.
    • An ME > 100% indicates ion enhancement.
    • The precision of the ME across the different matrix lots (as %RSD) should also be calculated. A high %RSD indicates variable and unpredictable matrix effects.

References

Understanding Deuterated Standards and Recovery Rates

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated standards are compounds where hydrogen atoms are replaced with deuterium, a stable hydrogen isotope. They are crucial internal standards in techniques like LC-MS because they behave almost identically to the target analytes during sample preparation and chromatography, but can be distinguished by mass spectrometry [1].

Recovery rate refers to the efficiency with which you can extract both the standard and the analyte from a complex sample matrix, like blood or urine. A low recovery rate for your deuterated standard often signals a problem that will also affect the accuracy of your analyte quantification [1] [2].

Troubleshooting Low Recovery Rates

Here is a structured guide to diagnose and fix common problems that lead to poor recovery of deuterated standards.

Problem Area Specific Issue Impact on Recovery Solution
Chemical Stability H/D Exchange (in -OH, -NH₂ groups) [1] Loss of deuterium label, invalidates standard function. Use standards with deuterium in non-exchangeable positions (e.g., C-D bonds) [1].
Sample Preparation Inefficient extraction (LLE, SPE) [2] Low yield of both standard and analyte. Optimize solvent pH, polarity, and volume. Use the standard to correct for losses [2].
Matrix Effects Ion suppression in MS source [1] Reduced signal, perceived as low recovery. Use deuterated standard to correct for suppression; improve chromatographic separation [1].
Instrument Calibration Incorrect MS calibration or dirty source [1] Poor sensitivity and inaccurate quantification. Perform routine MS maintenance and calibration.
Handling & Storage Improper storage (light, heat, moisture) [1] Standard degradation over time. Store in cool, dry, dark place; consider inert atmosphere for long-term storage [1].

Experimental Protocol for Accurate Quantification

For reliable results, it is critical to integrate the deuterated standard correctly into your entire workflow. The following protocol and diagram outline a robust methodology.

G A 1. Add Deuterated Standard B 2. Sample Extraction A->B Known amount added to every sample C 3. LC-MS Analysis B->C Co-extraction corrects for preparation losses D 4. Data Processing & Quantification C->D Mass difference enables clear separation E Consistent Recovery & Accurate Results D->E Ratio of analyte to standard signals gives concentration

Diagram: Workflow for Robust Quantification with Deuterated Standards

Step 1: Standard Addition and Calibration

  • Add a known, constant amount of your deuterated standard to every sample, blank, and calibration standard before the extraction begins [2]. This allows the standard to correct for losses in every subsequent step.
  • Prepare a calibration curve using known concentrations of the non-deuterated (native) analyte. Each calibration level must be spiked with the same amount of deuterated standard. The response is based on the ratio of the native analyte signal to the deuterated standard signal [2].

Step 2: Sample Preparation Considerations

  • During liquid-liquid or solid-phase extraction, the deuterated standard will experience the same losses as your analyte, which is precisely why it is used [2].
  • The key is to ensure your extraction method is robust and that the standard is homogeneously mixed with the sample.

Step 3: LC-MS Analysis and Data Processing

  • The slight mass difference (e.g., +1 to +4 Da) allows the MS to distinguish between the analyte and the standard, which typically co-elute from the LC [1].
  • The quantitation is based on the peak area or height ratio of the analyte to the internal standard. This ratio is then compared to the calibration curve to determine the final concentration in the sample [1] [2].

Key Takeaways for Optimal Recovery

  • Standard Selection is Critical: Always choose a deuterated standard where the deuterium atoms are in metabolically and chemically stable positions to prevent loss of the label [1].
  • The Standard is Your Correction Factor: Its purpose is to experience the same procedural losses as your analyte, so you don't need a 100% recovery for accurate results. You need a consistent and reproducible recovery, which the standard will correct for [2].
  • Never Use a Deuterated Standard Alone for Calibration: You must always use it in conjunction with a calibration curve made from the native, non-deuterated analyte [2].

References

Cabazitaxel-d6 storage stability troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Cabazitaxel-d6 Storage & Handling Data

The table below summarizes the key storage and handling parameters for this compound based on available information.

Parameter Specification / Recommendation
Molecular Formula C₄₅H₅₁D₆NO₁₄ [1]
Appearance White to off-white solid [1]
Purity ≥97.90% [1]

| Stock Solution Stability | -80°C: 6 months -20°C: 1 month [1] | | Solid Form Stability | -20°C: 3 years [1] | | Solvent for Stock Solutions | DMSO [1] | | Solubility in DMSO | ≥100 mg/mL (118.77 mM) [1] |

Experimental Protocols & Key Considerations

For reliable results in your experiments, please consider the following methodologies and potential pitfalls.

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Aliquot the stock solution immediately to avoid repeated freeze-thaw cycles and store under the recommended conditions [1].
  • Stability-Indicating Assay: Use High-Performance Liquid Chromatography (HPLC) to assess the stability of your stock solutions over time. The method described for analyzing regular cabazitaxel can be adapted: a C8 column with a linear elution gradient from 20% to 70% acetonitrile in 0.1% trifluoroacetic acid, monitoring at 230 nm [2]. A decrease in the main peak area indicates degradation.
  • Handling and Contamination: this compound is a controlled substance and is for research use only, not for human administration [1]. Use appropriate personal protective equipment (PPE) such as gloves to minimize risk of dermal exposure [3].

Troubleshooting Common Issues

Here are solutions to problems you might encounter while working with this compound.

Problem Possible Cause Suggested Solution
Precipitation in stock solution Solvent evaporation; supersaturated solution; freeze-thaw cycles. Ensure stock solution is prepared in pure, dry DMSO. Aliquot to minimize freeze-thaw cycles. Warm and vortex briefly to re-dissolve before use.
Loss of potency Degradation from improper storage or repeated use of the same stock vial. Adhere strictly to recommended storage temperatures and durations. Create small, single-use aliquots. Regularly check solution purity via HPLC.
Inconsistent experimental results Variable compound concentration due to precipitation or degradation. Use freshly thawed aliquots. Centrifuge stock solutions briefly before use to pellet any insoluble particles.

Frequently Asked Questions

What is the primary use of this compound?

It is a deuterium-labeled form of Cabazitaxel, primarily used as an internal standard for quantitative analysis in techniques like LC-MS, GC-MS, or NMR. This helps in obtaining accurate pharmacokinetic and metabolic data during drug development [1].

Why is DMSO the recommended solvent?

Cabazitaxel and its derivatives are highly hydrophobic. DMSO is necessary to achieve the high concentrations required for in vitro studies. The solution is hygroscopic, meaning it absorbs water from the atmosphere, which can affect stability. Always use newly opened DMSO and keep containers tightly sealed [1].

Can I use the same storage protocol for regular cabazitaxel?

While the stability profiles are likely similar, it is best practice to follow the specific guidelines provided for the labeled compound. The deuterated form (this compound) may have slightly different physical properties, and its use as a quantitative standard demands higher accuracy in handling [1].

Experimental Workflow for Stock Solution Preparation

The diagram below outlines the key steps for preparing and storing this compound stock solutions to ensure stability.

Start Start Preparation Weigh Weigh this compound (White to off-white solid) Start->Weigh Dissolve Dissolve in Dry DMSO (Concentration: ~100 mg/mL) Weigh->Dissolve Aliquot Aliquot into Small Vials Dissolve->Aliquot Note Hygroscopic DMSO: Use newly opened solvent and keep vials tightly sealed. Dissolve->Note Store Store Aliquots Aliquot->Store Thaw Thaw and Use Store->Thaw

References

Troubleshooting Guide: Cabazitaxel Extraction Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, here is a summary of key parameters from established protocols for cabazitaxel extraction from human plasma.

Issue / Parameter Method Details & Recommended Values Key Citations

| Low Recovery (General) | Technique: Liquid-Liquid Extraction (LLE) Solvent: n-butyl chloride Plasma Volume: 100 µL Additives: 20 µL of 4% ammonium hydroxide, 100 µL acetonitrile Internal Standard: Deuterated cabazitaxel (cabazitaxel-d6) | [1] | | Non-Specific Binding (NSB) | Critical Step: Pre-treat sample with 4% ammonium hydroxide before LLE. Impact: Minimizes nonspecific binding and improves accuracy. | [1] | | Sample Dilution | Problem: Dilution prior to extraction can cause drug loss (~6.5% per step). Solution: Validate a separate, higher-range calibration curve (e.g., 40-4000 ng/mL) to avoid diluting samples. | [1] | | Chromatography: Column | Column: Reversed-phase C18 Examples: Zorbax SB-C18 (100mm x 3.0mm, 1.8µm) or Zorbax Extend C18 | [2] [3] | | Chromatography: Mobile Phase | Common Components: Phosphate buffer (pH 3.0) or 10mM ammonium hydroxide, with acetonitrile or methanol. Flow Rate: 0.2 mL/min to 0.8 mL/min Detection: UV at 220-230 nm or MS/MS | [2] [3] [1] |

Detailed Experimental Protocols

Here are detailed methodologies for the key techniques referenced in the table.

Protocol 1: Liquid-Liquid Extraction for LC-MS/MS Analysis

This method is designed for high sensitivity and to overcome non-specific binding issues [1].

  • Sample Preparation: Pipette 100 µL of human plasma (lithium heparinized) into a tube.
  • Add Internal Standard: Add the deuterated cabazitaxel (this compound) internal standard solution.
  • Alkalinization: Add 20 µL of 4% ammonium hydroxide to the plasma sample. This step is critical for reducing non-specific binding [1].
  • Protein Precipitation/Solvent Addition: Add 100 µL of acetonitrile, vortex to mix.
  • Liquid-Liquid Extraction: Add 1 mL of n-butyl chloride to the mixture.
  • Mixing and Centrifugation: Vortex the mixture thoroughly, then centrifuge to separate the organic and aqueous layers.
  • Collection: Collect the upper organic layer containing the extracted cabazitaxel.
  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in a suitable mobile phase for LC-MS/MS injection.
Protocol 2: HPLC-UV for Drug Substance and Related Substances

This method is used for analyzing the purity of cabazitaxel in pharmaceutical substances and can be a reference for method development [2].

  • Column: Zorbax SB C18 (100mm × 3.0mm, 1.8µm particle size)
  • Mobile Phase:
    • Eluent A: Phosphate buffer, pH 3.0
    • Eluent B: Acetonitrile
  • Flow Rate: 0.8 mL/min
  • Detection: UV at 220 nm
  • Column Temperature: 40°C
  • Injection Volume: 3 µL
  • Gradient: The overall runtime is approximately 22 minutes. A typical gradient would start with a lower percentage of B and increase over time to elute cabazitaxel and its related substances.

Workflow Diagram

The following diagram illustrates the complete liquid-liquid extraction and analysis workflow for cabazitaxel.

cabazitaxel_workflow start Start with 100µL Plasma Sample add_is Add this compound Internal Standard start->add_is add_nh4oh Add 20µL 4% Ammonium Hydroxide (Critical for NSB) add_is->add_nh4oh add_acn Add 100µL Acetonitrile add_nh4oh->add_acn add_solvent Add 1mL n-butyl chloride add_acn->add_solvent mix_centrifuge Vortex & Centrifuge add_solvent->mix_centrifuge collect Collect Organic Layer mix_centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms

Frequently Asked Questions (FAQs)

Q1: Why is ammonium hydroxide added during the extraction process? Ammonium hydroxide is used to alkalinize the sample. This is a critical step to mitigate non-specific binding (NSB) of cabazitaxel to labware surfaces like plastic tubes and pipette tips, which can significantly reduce recovery and affect the accuracy and reproducibility of your results [1].

Q2: My calibration curve is non-linear at high concentrations. What could be the cause? Direct dilution of high-concentration samples prior to extraction can lead to a predictable and significant loss of cabazitaxel (approximately 6.5% per dilution step). To address this, you should validate a separate, higher-range calibration curve (e.g., 40–4000 ng/mL) to avoid having to dilute samples that fall above the standard curve [1].

Q3: The extraction recovery for my internal standard (this compound) is low. How can I improve it? Since this compound is a structural analog, it will behave almost identically to cabazitaxel in the extraction process. Ensure that you are following the LLE protocol precisely, especially the alkalinization step. Low recovery is most often due to incomplete mixing during the LLE step, insufficient volume of organic solvent, or losses during the solvent transfer and evaporation steps. The troubleshooting guide above provides the validated parameters to check against your own method.

References

Cabazitaxel: Mechanism of Action & Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mechanisms by which Cabazitaxel exerts its effects and how resistance can develop, which is crucial for understanding its behavior in experimental models [1] [2].

Mechanism / Pathway Key Components Biological Effect in Prostate Cancer Role in Therapy / Resistance
Microtubule Stabilization Binds to β-tubulin subunit [1] Suppresses cell proliferation, promotes apoptosis [2] Primary mechanism of action [1]
PI3K/AKT Pathway Suppression p-PI3K, p-AKT [2] Promotes apoptosis, inhibits cell growth [2] Contributes to efficacy; potential mechanism for overcoming resistance [2]
Drug Efflux Pumps ABCB1 (P-glycoprotein) [1] Decreases intracellular drug concentration [1] Major mechanism of resistance; can cause cross-resistance with other taxanes [1]
Tubulin Alterations βIII-tubulin (TUBB3) overexpression [1] Alters drug binding site [1] Predicts poorer overall survival and contributes to resistance [1]
Androgen Receptor (AR) Signaling Androgen Receptor (AR), AR variants (e.g., AR-V7) [1] Drives cancer progression [1] Confers insensitivity to therapy; conflicting clinical evidence on its role [1]

Troubleshooting Common Experimental Challenges

The table below outlines common issues and solutions related to working with Cabazitaxel, particularly in a research setting [3].

Challenge Possible Cause Suggested Solution / Consideration
Handling Drug Wastage Pre-packaged vial size (60 mg) exceeds average single-patient dose [4] Implement a patient cohorting strategy to use excess drug from one vial for multiple patients on the same day [4].
Managing Neutropenia Myelosuppressive effect of the drug [3] Use prophylactic G-CSF or antibiotics; monitor blood counts weekly in the first cycle; delay treatment and consider dose reduction if needed [3].
Managing Diarrhea Common side effect of cytotoxic agents [3] Provide patients with anti-diarrheal medication (e.g., loperamide) and dietary advice beforehand; ensure clear protocols for reporting and assessing symptoms [3].

Experimental Workflow: Analyzing Cabazitaxel's Impact on Cancer Cells

For researchers investigating the effects of Cabazitaxel on cancer cells in vitro, the following workflow, derived from a study on castration-resistant prostate cancer (CRPC), provides a detailed methodological template [2]. The subsequent diagram illustrates the logical flow of this experiment.

G start Start Experiment: CRPC Cell Lines culture Cell Culture & Preparation start->culture treat Cabazitaxel Treatment (Dose Range: 0 - 30 nmol/L) (Time: 72 hours) culture->treat assay Functional Assays treat->assay mech Mechanism Investigation treat->mech cck8 CCK-8 Assay (Measure Cell Viability) assay->cck8 colony Colony Formation Assay (Measure Proliferation) assay->colony flow Flow Cytometry (Measure Apoptosis) assay->flow western Western Blot Analysis mech->western bax Pro-apoptotic Proteins (Bax, Cleaved Caspase-3) western->bax bcl2 Anti-apoptotic Protein (Bcl-2) western->bcl2 pi3k PI3K/AKT Pathway (p-PI3K, p-AKT) western->pi3k

Experimental workflow for analyzing Cabazitaxel's effects on cancer cells.

Detailed Experimental Protocol [2]
  • Cell Culture and Preparation: Use human CRPC cell lines (e.g., 22Rv1, PC-3). Culture 22Rv1 cells in RPMI-1640 medium and PC-3 cells in Ham's F-12 medium, both supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at 37°C in a 5% CO₂ environment.
  • Cabazitaxel Treatment: Prepare a stock solution and then treat cells with a dose range of 0 to 30 nmol/L for 72 hours to establish a dose-response curve.
  • Functional Assays:
    • Cell Viability (CCK-8 Assay): Seed cells in 96-well plates at 5×10³ cells/well. After treatment, add 10 µL of CCK-8 reagent and 100 µL of serum-free medium to each well. Incubate for 4 hours at 37°C and measure the absorbance at 450 nm.
    • Proliferation (Colony Formation Assay): Seed 1×10³ cells in 6-well plates. After treatment, culture for two weeks. Fix colonies with methanol for 15 minutes, stain with crystal violet for 30 minutes, and count.
    • Apoptosis (Flow Cytometry): Harvest 1×10⁵ cells and resuspend in binding buffer. Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze using a flow cytometer to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) cells.
  • Mechanism Investigation (Western Blot):
    • Protein Extraction and Quantification: Lyse cells using RIPA buffer. Quantify protein concentration with a BCA assay kit.
    • Gel Electrophoresis and Transfer: Separate 20 µg of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Incubation: Block membrane with 5% non-fat milk. Incubate with primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, p-PI3K, p-AKT, total PI3K, total AKT) overnight at 4°C. Then incubate with an appropriate HRP-conjugated secondary antibody.
    • Signal Detection: Visualize protein bands using enhanced chemiluminescence (ECL) substrate and analyze band density.

Frequently Asked Questions (FAQs)

Q1: What is the primary clinical challenge associated with the formulation of Cabazitaxel, and how can it be mitigated? A significant challenge is drug wastage, as the drug is supplied in 60 mg single-dose vials, which often exceeds the dose for a single patient. A proven strategy to minimize this is patient cohorting, where multiple patients are treated on the same day, allowing the excess drug from one vial to be used for subsequent patients. One study reported cost savings of over 21% over three years using this method [4].

Q2: What are the key mechanisms of resistance to taxane therapy like Cabazitaxel in advanced prostate cancer? The main documented mechanisms include:

  • Upregulation of Drug Efflux Pumps: Increased expression of ABCB1 (P-glycoprotein) pumps the drug out of cells, reducing its intracellular concentration [1].
  • Alteration of Drug Target: Overexpression of specific β-tubulin isotypes (e.g., βIII-tubulin) can decrease the drug's binding affinity to microtubules [1].
  • Activation of Survival Pathways: Upregulation of the PI3K/AKT signaling pathway can promote cell survival and confer resistance. Cabazitaxel has been shown to suppress this pathway [2].
  • Androgen Receptor Variants: Some AR variants (e.g., AR-V7) lack the microtubule-binding domain and may not require microtubule-assisted nuclear translocation, potentially leading to insensitivity. However, the clinical evidence for this is still conflicting [1].

Q3: How can the radiosensitivity of cancer cells be enhanced in combination therapy research? Cabazitaxel can act as a radiosensitizer. The experimental approach involves pre-treating cells with a specified concentration of Cabazitaxel for 24 hours before subjecting them to ionizing radiation (IR). Studies show this combination leads to greater suppression of cell survival and promotion of apoptosis compared to either treatment alone, partly through enhanced suppression of the PI3K/AKT pathway [2].

Key Information Limitations and Further Steps

It's important to be aware that the search results I obtained do not contain specific technical details on handling Cabazitaxel-d6 (the deuterated analog) or on minimizing deuterium loss in Hydrogen-Deuterium Exchange (HDX) experiments.

For the specific technical support you requested, I suggest you:

  • Consult Specialized Literature: Search for protocols in analytical chemistry journals or mass spectrometry-focused resources that discuss HDX-MS for small molecules like taxanes.
  • Review Manufacturer Documentation: The datasheet for this compound from your chemical supplier may provide specific handling and storage recommendations to maintain isotopic integrity.
  • Optimize Standard HDX-MS Parameters: General strategies to minimize deuterium loss (back-exchange) involve maintaining low pH (~2.5) and near-zero temperatures during the quenching and analysis steps [5]. You would need to adapt these general principles for this compound.

References

HPLC Method for Related Substance Determination

Author: Smolecule Technical Support Team. Date: February 2026

A validated Reverse-Phase Liquid Chromatography (RP-LC) method for determining related substances in cabazitaxel can serve as a reference for method development and validation [1]. The key parameters are summarized below.

Parameter Specification
Objective Determination of related substances (impurities) in Cabazitaxel [1]
Instrument HPLC with Photodiode Array (PDA) Detector [1]
Column Zorbax SB C18 (100mm x 3.0mm, 1.8µm) [1]
Mobile Phase A Phosphate Buffer (pH 3.0) [1]
Mobile Phase B Acetonitrile [1]
Flow Rate 0.8 mL/min [1]
Column Temperature 40°C [1]
Detection Wavelength 220 nm [1]
Injection Volume 3 µL [1]
Run Time 22 minutes [1]
Diluent Acetonitrile:Water (60:40) [1]

The method was validated and demonstrated specificity for known impurities (CBZM01, CBZM02, CBZN09) with the following retention characteristics [1]:

Impurity/Compound Retention Time (min) Relative Retention Time (RRT)
CBZM01 6.297 0.55
CBZN09 10.669 0.97
Cabazitaxel 11.021 1.00
CBZM02 17.417 1.62

Key Method Validation Data

The method meets standard validation criteria, providing target values for your own protocol development [1].

Validation Parameter Result / Value
Linearity (Concentration Range) LOQ to 0.10% (R² = 0.9998) [1]
Limit of Detection (LOD) for CBT 0.002% [1]
Limit of Quantitation (LOQ) for CBT 0.008% [1]
System Precision (%RSD, n=6) < 0.01% (for Cabazitaxel %area) [1]

Experimental Protocol for Related Substances Analysis

This detailed methodology can be adapted for your specific laboratory setup [1].

  • Preparation of Mobile Phase A: Add 1 mL of orthophosphoric acid to 1000 mL of water. Mix well, then filter through a 0.45µm membrane filter and degas.
  • Preparation of Mobile Phase B: Use HPLC-grade acetonitrile as is.
  • Preparation of Diluent: Prepare a mixture of acetonitrile and water in a 60:40 ratio.
  • Preparation of Standard Solution:
    • Weigh accurately about 25 mg of cabazitaxel standard into a 25 mL volumetric flask.
    • Dissolve and make up to volume with the diluent to achieve a concentration of approximately 1 mg/mL.
  • Preparation of Sample Solution: Prepare the test sample at the same concentration as the standard solution (approximately 1 mg/mL) using the diluent.
  • Chromatographic Procedure:
    • Stabilize the HPLC system with the specified mobile phases and a column temperature of 40°C.
    • Set the detector wavelength to 220 nm and the flow rate to 0.8 mL/min.
    • Inject 3 µL of the standard and sample solutions.
    • Run the sequence for 22 minutes.

Potential Challenges & Troubleshooting FAQs

Based on the method's characteristics, here are some common issues and solutions presented in an FAQ format.

  • FAQ: The resolution between Cabazitaxel and the CBZN09 impurity is low. What can be adjusted?

    • Answer: CBZN09 has a relative retention time (RRT) very close to cabazitaxel (0.97), making resolution critical [1]. You can try fine-tuning the gradient elution profile of mobile phase B (acetonitrile). A shallower gradient may improve separation. Also, ensure the column temperature is maintained at a stable 40°C, as small fluctuations can impact resolution for closely eluting compounds.
  • FAQ: How can I improve the peak shape for cabazitaxel?

    • Answer: Tailing peaks can result from secondary interactions with residual silanols on the column stationary phase. The method uses a phosphate buffer at pH 3.0 to protonate silanol groups and minimize this effect [1]. Ensure the pH of your buffer is prepared accurately. If tailing persists, consider conditioning the column thoroughly with the mobile phase.
  • FAQ: The baseline is noisy or shows unexpected peaks. How should I investigate?

    • Answer: First, run a blank injection (diluent only) to identify if the noise or peaks originate from the mobile phases or diluent. The method specificity data shows a clean blank chromatogram [1]. If the blank is clean, the issue likely lies in the sample preparation. Ensure all glassware is clean and use high-purity solvents.

Experimental Workflow Diagram

The workflow for the analytical method can be visualized as follows:

G Start Start Method Validation Prep Prepare Solutions Start->Prep HPLC HPLC Analysis Prep->HPLC Data Data Collection & Analysis HPLC->Data Eval Evaluate System Suitability Data->Eval Eval->Prep Fails Criteria Val Perform Validation Eval->Val Meets Criteria End Method Validated Val->End

References

Chemical & Pharmacological Profile of Cabazitaxel

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of cabazitaxel as established in the scientific literature. This data serves as a baseline for understanding the parent compound.

Property Description of Cabazitaxel
IUPAC Name (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-(Acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9,12-dimethoxy-10-methyl-11-oxo-5,6,8,8a,9,10,11,12-octahydro-4H-spiro[oxirene-2,6-tricyclo[7.3.1.0³,⁷]trideca[1,2]benzene]-10-yl benzoate [1]
Chemical Formula C₄₅H₅₇NO₁₄ [2] [1]
Molecular Weight 835.9324 g/mol [1]
Mechanism of Action Binds to β-tubulin subunit, stabilizes microtubules, inhibits depolymerization, and disrupts mitotic and interphase cellular functions, leading to cell cycle arrest and apoptosis [2] [1].
Metabolism Primarily hepatically metabolized by CYP3A4/5 (80-90%); to a lesser extent by CYP2C8 [2] [1].
Primary Elimination Route Feces (76% of dose) [1].

Mass Spectrometry and the Role of Cabazitaxel-d6

While clinical studies focus on the drug's efficacy, in bioanalytical chemistry, a deuterated analog like This compound is primarily used as an internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification [2].

Deuterated internal standards are chemically identical to the analyte but have slightly different mass due to deuterium atoms, allowing instrument to distinguish them. Their use corrects for sample preparation losses and instrument variability, ensuring accurate and precise measurement of cabazitaxel concentration in biological samples like plasma [2].

The following diagram illustrates the typical workflow for quantifying cabazitaxel in a biological sample using LC-MS/MS with a deuterated internal standard.

Start Start: Biological Sample (e.g., Plasma) Step1 1. Add Internal Standard (Spike in this compound) Start->Step1 Step2 2. Sample Preparation (Protein Precipitation, Solid-Phase Extraction) Step1->Step2 Step3 3. Liquid Chromatography (LC) (Separate cabazitaxel from other matrix components) Step2->Step3 Step4 4. Ionization (Electrospray Ionization - ESI) (Convert molecules to ions) Step3->Step4 Step5 5. Mass Spectrometry (MS/MS) (Q1: Select precursor ion Q2: Fragment ion Q3: Detect product ion) Step4->Step5 Step6 6. Data Analysis (Calculate analyte concentration using analyte/IS response ratio) Step5->Step6

Suggested Research Directions

Since a direct comparison for therapeutic performance may not exist, here are suggestions to find more specialized analytical data:

  • Search Analytical Vendor Catalogs: Companies like Sigma-Aldrich, Cayman Chemical, or TLC Pharmaceutical Standards often provide datasheets for compounds like this compound, which may include basic mass spectrometry data.
  • Refine Literature Search: Use specific search terms on academic platforms like PubMed and Google Scholar. Try queries such as "LC-MS/MS method validation cabazitaxel human plasma" or "cabazitaxel deuterated internal standard quantification" to find detailed analytical papers.
  • Consult Pharmacopoeias: Regulatory documents from the FDA or EMA approving cabazitaxel may contain references to the bioanalytical methods used in clinical trials.

References

deuterated cabazitaxel internal standard comparison

Author: Smolecule Technical Support Team. Date: February 2026

Internal Standard Specification

The table below summarizes the key information available for Cabazitaxel-d9, a deuterium-labeled internal standard used for quantitative analysis [1].

Property Specification
Product Name Cabazitaxel-d9 (Synonyms: XRP6258-d9; RPR-116258A-d9) [1]
Purity 99.06% [1]
Molecular Formula C₄₅H₄₈D₉NO₁₄ [1]
CAS Number 1383572-19-7 [1]
Application Serves as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]
Handling Controlled substance; for research use only [1]

Experimental Considerations

For researchers using cabazitaxel-d9, understanding the mechanisms of cabazitaxel resistance is crucial. One study identified that the Wnt non-canonical signaling pathway is exclusively activated in cabazitaxel-resistant prostate cancer cells, unlike docetaxel-resistant cells which use the Wnt canonical pathway [2]. The diagram below illustrates this key mechanistic difference.

G cluster_CabR Cabazitaxel Resistance cluster_DocR Docetaxel Resistance TaxaneExposure Taxane Exposure CabR Cabazitaxel- Resistant Cells TaxaneExposure->CabR DocR Docetaxel- Resistant Cells TaxaneExposure->DocR NonCanonicalWnt Wnt Non-Canonical Pathway Activation CabR->NonCanonicalWnt Ror2 Ror2 Receptor Implication NonCanonicalWnt->Ror2 EMT Epithelial-Mesenchymal Transition (EMT) NonCanonicalWnt->EMT CanonicalWnt Wnt/β-catenin Canonical Pathway

Research Context and Gaps

The search for comparative data highlighted several points that may be useful for your research planning:

  • Clinical Context: Cabazitaxel is a semi-synthetic taxane used in metastatic castration-resistant prostate cancer (mCRPC), particularly after docetaxel treatment fails [3] [2] [4].
  • Comparative Efficacy: A 2025 meta-analysis found that cabazitaxel as a drug showed no significant overall survival or progression-free survival benefit over other taxanes like docetaxel or paclitaxel, though it had a different toxicity profile [3].
  • Key Information Gap: No studies were found that directly compare the analytical performance of cabazitaxel-d9 against other potential internal standards (e.g., cabazitaxel-d6, other structural analogs) in terms of ionization efficiency, matrix effects, or elution characteristics in LC-MS or GC-MS methods.

References

comparison cabazitaxel-d6 with other isotope standards

Author: Smolecule Technical Support Team. Date: February 2026

What is Cabazitaxel-d6 and Its Primary Use?

This compound is a deuterium-labeled analogue of the anticancer drug cabazitaxel, where six hydrogen atoms are replaced by deuterium [1] [2].

Its primary application is to serve as an internal standard (IS) in bioanalytical methods, particularly those using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for pharmacokinetics and metabolism studies [1] [3]. Using a stable isotope-labeled version of the analyte as the IS is the gold standard approach because it closely mimics the drug's chemical behavior while being distinguishable by mass spectrometry.

Comparison with Other Internal Standard Types

The table below summarizes how stable isotope-labeled internal standards like this compound compare to other common types of internal standards used in quantitative bioanalysis.

Standard Type Description Key Advantages Potential Limitations

| Stable Isotope-Labeled (SIL) IS (e.g., this compound) | Identical chemical structure to the analyte, but with heavier isotopes (e.g., Deuterium, ^13^C, ^15^N) [3]. | High Accuracy: Nearly identical chemical properties and extraction efficiency as the analyte, correcting for matrix effects and instrument variability [3]. | Higher Cost: More expensive to synthesize than structural analogues or non-labeled compounds [3]. | | Structural Analogue IS | A chemically similar, but different, molecule from the analyte. | Lower Cost: Generally easier and less costly to obtain. | Variable Recovery: May not fully compensate for matrix effects or losses during sample preparation, leading to less accurate data [3]. | | Non-Labeled Analyte as IS | The same unlabeled compound as the analyte. | Perfect Chemical Match. | Not for MS Detection: Cannot be used in mass spectrometry as it is indistinguishable from the analyte in the sample. |

Key Factors for a High-Quality SIL Internal Standard

For a stable isotope-labeled internal standard like this compound to perform effectively, several design criteria are crucial [3]:

  • Label Stability: The isotopic labels (deuterium atoms) must be placed on non-exchangeable positions in the molecule to prevent loss via exchange with protons from solvents or biological matrices.
  • Sufficient Mass Difference: A mass difference of at least 3 atomic mass units is generally recommended from the unlabeled analyte to avoid spectral overlap in mass spectrometry. This compound, with a mass difference of +6, meets this requirement well [1] [2].
  • High Isotopic Purity: The standard must be free, or nearly free, of the unlabeled species to prevent interference during the quantification of the target analyte.

General Experimental Protocol for Using an SIL Internal Standard

The following workflow outlines a typical protocol for using an internal standard like this compound in a quantitative LC-MS/MS bioanalysis method. This standardizes the process from sample collection to data calculation.

Sample_Prep Sample Preparation IS_Addition 1. Add Internal Standard Sample_Prep->IS_Addition Processing 2. Sample Processing (Protein Precipitation, Solid-Phase Extraction) IS_Addition->Processing Analysis LC-MS/MS Analysis Processing->Analysis Injection 3. Chromatographic Separation Analysis->Injection MS_Detection 4. MS Detection & Peak Area Measurement Injection->MS_Detection Quantification Data Calculation MS_Detection->Quantification Cal_Curve 5. Generate Calibration Curve using Peak Area Ratios (Analyte / Internal Standard) Quantification->Cal_Curve Calc_Conc 6. Calculate Analyte Concentration in Unknown Samples Cal_Curve->Calc_Conc

References

Cabazitaxel-d6 inter-laboratory comparison study

Author: Smolecule Technical Support Team. Date: February 2026

Clinical & Preclinical Profile of Cabazitaxel

The tables below summarize key efficacy, safety, and mechanistic data for Cabazitaxel from recent meta-analyses and laboratory studies.

Table 1: Comparative Efficacy and Safety of Cabazitaxel vs. Other Taxanes (Meta-Analysis of 10 RCTs, 3,377 patients) [1] [2]

Outcome Measure Cabazitaxel vs. Other Taxanes (Docetaxel, Paclitaxel) Results (HR, RR, or OR with 95% CI)
Overall Survival (OS) No significant difference HR = 1.03 (0.92 - 1.14)
Progression-Free Survival (PFS) No significant difference HR = 1.07 (0.92 - 1.24)
Grade 3-5 Adverse Events Significantly higher with Cabazitaxel RR = 1.68 (1.16 - 2.42)
Tumor Response (Partial) Slightly higher, not significant RR = 1.19 (0.97 - 1.45)
Progressive Disease Significantly increased RR = 1.60 (1.15 - 2.23)
Recommended Dose 20 mg/m² has a better safety profile than 25 mg/m² -

Table 2: Cabazitaxel Efficacy in mCRPC from Selected Studies [3]

Study Reference Patient Population Comparison Key Efficacy Findings
de Bono et al. (2010) mCRPC post-docetaxel Cabazitaxel + Prednisone vs. Mitoxantrone + Prednisone Improved OS: 15.1 vs 12.7 months [4] [3]
Oudard et al. (2017) mCRPC Cabazitaxel (20 mg/m² vs. 25 mg/m²) OS was similar (approx. 24.5 months) for both doses [3]
Suzuki et al. (2021) mCRPC post-docetaxel Cabazitaxel vs. Alternative Regimen Improved PFS: 8.2 vs 3.4 months [3]

Table 3: Molecular and Cellular Effects of Cabazitaxel in Preclinical Models [5]

Experimental Parameter Findings in Androgen-Independent Prostate Cancer Cells (PC3, DU145) Implication
Cell Viability & Death Cabazitaxel induced more cell death than docetaxel or paclitaxel [5] Enhanced cytotoxicity
Apoptosis Induction Highest fold change in caspase-3 activity and Bax/Bcl-2 ratio [5] Stronger pro-apoptotic effect
Metastasis Markers All taxanes reduced WISP1 and TGF-β expressions [5] Anti-metastatic/antiangiogenic potential
Microtubule Target Lower induction of β-tubulin expression vs. other taxanes [5] Different interaction with microtubules

Experimental Models & Protocols

For laboratory-based research, here are key methodologies from the studies analyzed:

  • Cell Viability and Proliferation Assays: Studies used standard assays (e.g., MTT assay) to measure cell viability after treatment with 1-5 nM cabazitaxel. Colony formation assays were used to assess long-term proliferative capacity [5].
  • Apoptosis Assays: Apoptotic activity was determined by measuring mitochondrial membrane potential (using JC-1 assay) and caspase-3 activity [5].
  • Protein Expression Analysis: Changes in protein expression (e.g., caspase-3, Bax, Bcl-2, β-tubulin, NF-κB) were screened via western blotting [5].
  • Generation of Resistant Cell Lines: An experimental model of acquired cabazitaxel resistance (CabR) was established by exposing Du145 prostate cancer cells to escalating doses of the drug over a 6-month period. RNA-sequencing was then used to identify differentially activated pathways, such as the Wnt non-canonical signaling pathway, in resistant cells [6].

Mechanisms of Action & Resistance

The following diagram illustrates the key mechanisms of cabazitaxel activity and resistance identified in preclinical studies, based on findings from [5] and [6]:

G cluster_primary Primary Mechanism of Action cluster_molecular Molecular Changes (vs. other taxanes) cluster_resistance Reported Resistance Mechanisms Cabazitaxel Cabazitaxel Microtubule Binds to and stabilizes microtubules Cabazitaxel->Microtubule Mol1 Higher caspase-3 activity Cabazitaxel->Mol1 Mol2 Higher Bax/Bcl-2 ratio Cabazitaxel->Mol2 Mol3 Lower β-tubulin induction Cabazitaxel->Mol3 Mol4 Reduces WISP1/TGF-β (anti-metastatic) Cabazitaxel->Mol4 Res1 Activation of non-canonical Wnt signaling [6] Cabazitaxel->Res1 Res2 Upregulation of Ror2 receptor [6] Cabazitaxel->Res2 Res3 Enhanced MAPK/ERK & PI3K/AKT signaling [6] Cabazitaxel->Res3 CellDivision Blocks mitotic cell division Microtubule->CellDivision Apoptosis Induces apoptosis CellDivision->Apoptosis

Suggestions for Finding Specialized Analytical Data

Since the specific data you requested was not found, here are suggestions to guide your search:

  • Refine Your Search Terms: Search specifically for "Cabazitaxel-d6" in conjunction with terms like "stable isotope", "internal standard", "bioanalytical method validation", "LC-MS/MS", or "mass spectrometry".
  • Consult Regulatory and Pharmacopoeial Sources: Check the official websites of the FDA, EMA, and pharmacopoeias (USP, Ph. Eur.) for approved testing methods and monographs that might detail the use of this compound.
  • Explore Scientific Databases: Use specialized databases like PubMed, Google Scholar, and SciFinder to look for research articles focused on the development and validation of bioanalytical assays for quantifying Cabazitaxel in biological matrices, which would inherently use its deuterated internal standard.

References

×

XLogP3

2.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

841.41556597 Da

Monoisotopic Mass

841.41556597 Da

Heavy Atom Count

60

Dates

Last modified: 04-14-2024

Explore Compound Types